Trichlorfon
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloro-1-dimethoxyphosphorylethanol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3 | |
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InChI Key |
NFACJZMKEDPNKN-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)O)OC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl3O4P | |
| Record name | TRICHLORFON | |
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DSSTOX Substance ID |
DTXSID0021389 | |
| Record name | Trichlorfon | |
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Molecular Weight |
257.43 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichlorfon is a white crystalline solid. It is a wettable powder. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a pesticide., White solid; [Merck Index] White solid; Formulated as soluble powder and granular products; [Reference #2] | |
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| Record name | Trichlorfon | |
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Boiling Point |
212 °F at 0.1 mmHg (NTP, 1992), BP: 100 °C at 0.1 mm Hg | |
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| Record name | Trichlorfon | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 1.20X10+5 mg/L at 25 °C, Soluble in benzene, ethanol; sparsely soluble in diethyl ether and petroleum ether, Solubility: 152 g/kg in benzene; 299 g/kg in dichloromethane; 200 g/kg in isopropanol; 30 g/kg in toluene, Soluble in benzene, chloroform, ether; insoluble in oils, Very soluble in methylene chloride; freely soluble in acetone, alcohol, chloroform, ether; soluble in benzene; very slightly soluble in hexane, pentane, carbon tetrachloride, diethyl ether | |
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Density |
1.73 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.73 g/cu cm at 20 °C | |
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Vapor Pressure |
7.8e-06 mmHg at 68 °F (NTP, 1992), 0.0000078 [mmHg], 7.8X10-6 mm Hg at 20 °C | |
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| Record name | Trichlorfon | |
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Impurities |
... Impurities are 2,2-dichlorovonyl dimethyl phosphate: dichlorvos (0-0.2%), trichloroacetaldehyde (0-0.05%), dichloroacetaldehyde (0-0.03%), methyl hydrogen 2,2,2-trichloro-1-hydroxyethylphosphonate; demethyl trichlorfon (0-0.03%), and water (less than 0.3%). The technical product also contains phosphoric acid, 2,2,2-trichloro-1-hydroxyethylphosphoric acid, and dimethyl phosphite. | |
| Record name | Trichlorfon | |
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Color/Form |
White crystals, White, crystalline solid, Colorless crystals | |
CAS No. |
52-68-6, 56042-26-3, 56042-27-4 | |
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| Record name | Trichlorfon [USAN] | |
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Melting Point |
181 to 183 °F (NTP, 1992), 82.2 °C | |
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Mechanistic Studies of Trichlorfon Biological Activity
Conversion and Bioactivation of Trichlorfon (B7771407) to Dichlorvos (B1670471)
The primary mechanism of this compound's bioactivation involves its conversion to dichlorvos (2,2-dichlorovinyl dimethyl phosphate). nih.govinchem.org This transformation is a critical step in exerting its characteristic toxic effects on the nervous system. who.int
This compound undergoes a non-enzymatic dehydrochlorination to form dichlorvos. inchem.orgresearchgate.net This chemical rearrangement occurs spontaneously in aqueous solutions and various biological environments without the need for enzymatic catalysis. oup.cominchem.org The conversion is a key feature of this compound's mode of action. who.int
The rate of this compound's conversion to dichlorvos is highly dependent on pH. inchem.orgregulations.gov In acidic conditions, this compound is relatively stable. inchem.org However, as the pH increases, the rate of dehydrochlorination to dichlorvos accelerates significantly. inchem.orgccme.ca This transformation is detectable at pH values above 5.5 and becomes rapid in alkaline media. inchem.orgccme.ca For instance, the half-life of this compound is dramatically shorter at higher pH levels, indicating a faster conversion to dichlorvos. inchem.org A study demonstrated that the maximum percentage of dichlorvos formed from this compound varied with pH, with 2.1% converted at pH 5, 25% at pH 7, and 52% at pH 9. regulations.gov
Table 1: Effect of pH on the Half-life and Conversion of this compound to Dichlorvos
| pH | Half-life of this compound | Maximum Dichlorvos Formation (%) | Reference |
|---|---|---|---|
| 4.5 | >1000 weeks | - | inchem.org |
| 5 | 104 days | 2.1 | regulations.gov |
| 6.0 | 3.5 weeks | - | inchem.org |
| 7.0 | 34 hours (or 0.4 weeks) | 25 | inchem.orgregulations.gov |
| 8.0 | 0.13 weeks | - | inchem.org |
| 8.5 | < 8 hours | 56 | regulations.gov |
| 9 | 31 minutes | 52 | regulations.gov |
This table is interactive. Click on the headers to sort the data.
The transformation of this compound to dichlorvos is not limited to simple aqueous solutions but also occurs within biological systems. inchem.orgccme.ca This conversion has been demonstrated in various biological fluids and tissues. inchem.orginchem.org For example, in vitro experiments have shown the conversion of this compound to dichlorvos in serum and liver homogenates. who.int Following administration, both this compound and its more toxic metabolite, dichlorvos, have been detected in the milk of treated cows. inchem.orgpharmacompass.com This indicates that the necessary conditions for dehydrochlorination exist within the physiological environment of living organisms. inchem.org
Dichlorvos is a significantly more potent inhibitor of cholinesterase than its parent compound, this compound. inchem.orgccme.ca It is estimated that the cholinesterase inhibiting activity of dichlorvos is at least 100 times greater than that of this compound. inchem.orgccme.ca This substantial difference in potency underscores the importance of the conversion process for this compound's biological activity. While this compound itself has some inhibitory effect on acetylcholinesterase, its toxicity is primarily attributed to the formation of dichlorvos. who.int
Table 2: Comparative Cholinesterase Inhibition
| Compound | Relative Inhibitory Potency | Note | Reference |
|---|---|---|---|
| This compound | 1x | Base compound | inchem.orgccme.ca |
| Dichlorvos | ≥100x | Transformation product of this compound | inchem.orgccme.ca |
This table is interactive. Click on the headers to sort the data.
Due to its gradual conversion in the body, this compound effectively functions as a "slow release source" of dichlorvos. inchem.orgccme.ca This characteristic may be crucial for some of its therapeutic applications, such as its use as a schistosomicide. inchem.org The slow, continuous formation of the highly active dichlorvos from the less potent this compound provides a sustained inhibitory effect on acetylcholinesterase. who.intinchem.org
Non-Enzymatic Dehydrochlorination of this compound to Dichlorvos in Aqueous and Biological Systems
Cholinergic System Interactions and Acetylcholinesterase (AChE) Inhibition
The primary mode of action for this compound, via its conversion to dichlorvos, is the inhibition of acetylcholinesterase (AChE). who.intmdpi.com AChE is a critical enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) at nerve endings. inchem.orgwikipedia.org By inhibiting AChE, dichlorvos causes an accumulation of acetylcholine in the synapses. ipb.ac.idinchem.org This leads to the overstimulation of cholinergic receptors, resulting in the characteristic signs of organophosphate toxicity. inchem.orgepa.gov The inhibition of both central and peripheral cholinergic nerve acetylcholinesterase disrupts normal nerve impulse transmission. inchem.org Molecular docking studies have further illustrated the potential for this compound to bind to acetylcholinesterase. mdpi.comresearchgate.net
Mechanism of AChE Inactivation by Phosphorylation of Serine Hydroxyl Group
The primary mechanism of this compound's toxicity involves the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system. However, this compound itself is considered a weak inhibitor of AChE. Its potent anticholinesterase activity is primarily attributed to its non-enzymatic conversion to dichlorvos (2,2-dichlorovinyl dimethyl phosphate), a more potent inhibitor. This transformation occurs at a pH above 5.5 or 6, involving the removal of a hydrogen and a chlorine atom.
Dichlorvos, the active metabolite, subsequently inactivates AChE through a process of phosphorylation. It targets a serine hydroxyl group located at the active site of the enzyme. This reaction results in a stable, phosphorylated enzyme that is unable to perform its normal function of hydrolyzing the neurotransmitter acetylcholine. The inhibition by dichlorvos is characterized as irreversible, leading to a lasting disruption of cholinergic signaling.
Molecular Docking Studies of this compound and AChE Binding
Molecular docking studies have provided detailed insights into the binding interactions between this compound, its active metabolite dichlorvos, and the acetylcholinesterase enzyme. These computational analyses help to elucidate the specific molecular forces and amino acid residues that govern the binding process.
Studies have shown that both this compound and dichlorvos can bind to the active site of AChE. However, dichlorvos exhibits a significantly higher binding affinity for the enzyme compared to this compound. This stronger binding affinity of dichlorvos correlates with its greater potency as an AChE inhibitor.
Docking analyses have identified key amino acid residues within the AChE active site that are crucial for the interaction with these ligands. For instance, studies on fish AChE have highlighted the involvement of SER203, HIS447, and GLU334 in the binding of dichlorvos. Further research has expanded on the interacting residues, as detailed in the table below.
Interactive Table: Key Amino Acid Residues in AChE Binding
| Ligand | Interacting Amino Acid Residues | Organism/Enzyme Source |
|---|---|---|
| Dichlorvos | SER203, HIS447, GLU334 | Fish AChE |
| Dichlorvos | TYR72, TRP86, TYR124, SER203, PHE295, PHE297, TYR337, HIS447 | Electrophorus electricus AChE |
These studies reveal that the binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions, which anchor the inhibitor within the active site and facilitate the phosphorylation of the critical serine residue.
Impact on Acetylcholine Accumulation and Neurotransmission
The inactivation of acetylcholinesterase by this compound's active metabolite, dichlorvos, leads to a significant disruption of normal neurotransmission. With AChE inhibited, the neurotransmitter acetylcholine cannot be effectively hydrolyzed in the synaptic cleft. This results in the accumulation of acetylcholine at cholinergic synapses.
The excess acetylcholine leads to the overstimulation of both muscarinic and nicotinic acetylcholine receptors. This overstimulation disrupts the normal functioning of the cholinergic system, which is vital for a wide range of physiological processes. In the central nervous system, this can lead to a state of hyperexcitability, followed by depression of neuronal activity. The continuous presence of high levels of acetylcholine disrupts the precise timing and control of nerve impulses, leading to a cascade of downstream effects on various neurotransmitter systems.
Cholinesterase Activity as a Biomarker of Exposure
Given that the primary target of this compound is acetylcholinesterase, the activity of this enzyme has been widely utilized as a biomarker of exposure to this and other organophosphorus compounds. A reduction in cholinesterase activity in blood or tissue samples is a direct indicator of exposure and the extent of the toxic effect.
Monitoring cholinesterase activity, particularly in erythrocytes (red blood cells) and plasma, provides a reliable measure of the degree of AChE inhibition. This method is valuable for assessing exposure in various species, including fish and mammals. The level of inhibition often correlates with the severity of the observed toxic effects. For example, significant inhibition of brain cholinesterase activity in fish has been directly linked to exposure to this compound. The measurement of cholinesterase activity serves as a sensitive and specific tool for biomonitoring and assessing the physiological impact of this compound exposure.
Non-Cholinergic Molecular Targets and Mechanisms
Direct Interactions with Membrane Channels, Receptors, and Neurotransmitters
Research has begun to explore the direct interactions of this compound with other molecular components of the nervous system, independent of its effects on cholinesterase. There is evidence to suggest that organophosphorus compounds, including this compound, may directly interact with various membrane channels and neurotransmitter receptors.
For instance, studies have indicated that this compound can influence the function of ion channels, which are critical for neuronal excitability. Additionally, there is potential for direct binding to nicotinic and muscarinic acetylcholine receptors, which could modulate their function independently of acetylcholine levels. However, these direct interactions are generally considered to be less significant than the potent, indirect effects mediated by AChE inhibition. Further research is needed to fully elucidate the nature and physiological relevance of these direct molecular interactions.
Interference with Central Nervous System Signaling
Beyond its primary effect on cholinergic neurotransmission, this compound may interfere with other signaling pathways within the central nervous system (CNS). The widespread disruption of cholinergic signaling can have secondary effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
The overstimulation of cholinergic pathways can lead to an imbalance in the release and activity of other neurotransmitters, contributing to the complex array of signs observed following exposure. For example, the hyperexcitability in the CNS caused by acetylcholine accumulation can trigger downstream changes in second messenger systems and gene expression, leading to broader and more persistent alterations in neuronal function. These secondary effects on CNS signaling pathways are an important area of ongoing research to fully understand the neurobiology of this compound.
Effects on Mitochondrial Metabolism
This compound has been shown to induce significant mitochondrial dysfunction across various biological systems. Exposure to the pesticide can lead to the impairment of cellular bioenergetics by affecting key mitochondrial processes. ufrgs.br In primary cultures of hepatocytes from the crucian carp (B13450389) (Carassius auratus gibelio), this compound exposure resulted in mitochondrial vacuolization, a sign of mitochondrial damage. nih.govtandfonline.com This structural damage is often linked to functional impairments. For instance, studies on porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells revealed that this compound can induce a loss of mitochondrial membrane potential, a critical factor in maintaining mitochondrial function and cell health. nih.gov
Research on silver catfish (Rhamdia quelen) muscle tissue demonstrated that acute exposure to this compound causes mitochondrial dysfunction by inhibiting the activity of complexes II-III and IV of the mitochondrial respiratory chain. ufrgs.brnih.govresearchgate.net The inhibition of these complexes disrupts the electron transport chain, which is essential for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. ufrgs.brnih.gov This disruption of mitochondrial homeostasis is considered an important early subcellular event in this compound's toxicity, preceding other downstream effects. core.ac.uk Furthermore, this compound can alter the concentration of intracellular calcium (Ca2+), decreasing it in the cytoplasm while increasing it within the mitochondria of porcine trophectoderm cells, which can further contribute to mitochondrial stress and dysfunction. nih.gov The accumulation of reactive oxygen species (ROS) induced by this compound can also lead to generalized oxidative damage to all mitochondrial components, including mitochondrial DNA (mtDNA). tandfonline.com
Oxidative Stress Induction and Antioxidant Enzyme Systems
This compound exposure is widely documented to induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. frontiersin.org This leads to the generation of ROS and subsequent alterations in antioxidant enzyme systems in various organisms. frontiersin.org The induction of oxidative stress is a proposed mechanism for the toxic effects of organophosphates like this compound. oup.com Evidence of this compound-induced oxidative stress includes the elevation of lipid peroxidation (LPO), a process where ROS damage lipids in cell membranes. tandfonline.comnih.gov Increased LPO levels have been observed in the liver, kidney, and brain of rats and in the gills and liver of fish following this compound administration. nih.govresearchgate.netnih.gov This oxidative damage may trigger apoptosis (programmed cell death) through the mitochondrial pathway. researchgate.net In cultured fish hepatocytes, this compound increased intracellular ROS and malondialdehyde concentrations, a marker of lipid peroxidation. nih.gov
In response to this oxidative insult, organisms modulate their antioxidant defense systems, which include a variety of enzymes. However, the response of these enzymes can vary depending on the organism, tissue, concentration, and duration of exposure. frontiersin.org
Superoxide (B77818) dismutase (SOD) is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. frontiersin.org The effect of this compound on SOD activity is complex and appears to be tissue- and time-dependent. In some cases, SOD activity increases, likely as a compensatory response to elevated superoxide radical production. frontiersin.org For example, an initial increase in SOD activity was observed in the plasma of Carassius auratus gibelio at 12, 24, and 48 hours post-administration. frontiersin.org Conversely, prolonged exposure or higher concentrations often lead to a significant reduction in SOD activity. frontiersin.orgnih.gov This inhibition was seen in the liver of this compound-treated Nile tilapia and in the hepatopancreas of Carassius auratus gibelio. frontiersin.org Similarly, studies on Wistar rats and the giant freshwater prawn also reported decreased SOD activity following this compound exposure. nih.govnih.govresearchgate.net In rat immature Leydig cells, this compound downregulated the expression of the Sod2 gene. nih.gov
Table 1: Effects of this compound on Superoxide Dismutase (SOD) Activity in Various Organisms
| Organism/Tissue | Effect on SOD Activity | Reference |
| Carassius auratus gibelio (Plasma) | Initial increase, followed by inhibition at higher doses/later time points | frontiersin.org |
| Carassius auratus gibelio (Liver) | Decrease | frontiersin.org |
| Nile Tilapia (Liver) | Significant reduction | frontiersin.org |
| Wistar Rat (Brain, Liver, Kidney) | Significant decrease | nih.gov |
| Macrobrachium rosenbergii (Prawn) | Decreased activity from 48 to 144 h of exposure | nih.gov |
| Common Carp (Cyprinus carpio) (Gills, Liver) | Increased activity | nih.gov |
This table is interactive and can be sorted by column.
Catalase (CAT) is an enzyme responsible for the decomposition of hydrogen peroxide into water and oxygen, protecting the cell from oxidative damage. frontiersin.org Like SOD, CAT activity shows a varied response to this compound. In the plasma of Carassius auratus gibelio, CAT activity significantly increased at 12 and 24 hours but was suppressed at 72 and 96 hours post-administration. frontiersin.orgresearchgate.net In contrast, studies on Wistar rats showed a significant decrease in CAT activity in the brain, liver, and kidney upon this compound administration. nih.govresearchgate.net In common carp, CAT levels decreased notably in the gills and liver after one and two weeks of exposure. researchgate.netnih.gov However, in the liver of Nile tilapia, CAT activity was reported to increase. frontiersin.org This variability suggests that the impact on CAT is dependent on the specific experimental conditions and biological context. frontiersin.org
Table 2: Effects of this compound on Catalase (CAT) Activity in Various Organisms
| Organism/Tissue | Effect on CAT Activity | Reference |
| Carassius auratus gibelio (Plasma) | Initial increase, followed by significant suppression | frontiersin.orgresearchgate.net |
| Wistar Rat (Brain, Liver, Kidney) | Significant decrease | nih.gov |
| Common Carp (Cyprinus carpio) (Gills, Liver) | Notable decrease | nih.gov |
| Nile Tilapia (Liver) | Significant increase | frontiersin.org |
| Zebrafish (Danio rerio) | Biomarker for sub-lethal effects | nih.gov |
This table is interactive and can be sorted by column.
Glutathione (B108866) S-Transferases (GSTs) are a family of enzymes that play a critical role in the detoxification of xenobiotics by catalyzing the conjugation of glutathione to electrophilic substrates. This compound exposure has been shown to modulate GST activity, though the direction of this change can differ. In the liver of Nile tilapia, GST activity significantly increased following this compound treatment. frontiersin.orgembrapa.br Similarly, in the common carp, GST activity increased considerably in the gills and liver. researchgate.netnih.gov Conversely, other studies have reported an inhibition of GST activity. In both the plasma and liver tissue of Carassius auratus gibelio, GST activity was inhibited after a single dose of this compound. frontiersin.org A dose-dependent decrease in GST activity was observed, highlighting its role in this compound detoxification. frontiersin.org Studies in Wistar rats also showed a significant decrease in GST activity in the brain, liver, and kidney. nih.gov
Table 3: Effects of this compound on Glutathione S-Transferase (GST) Activity in Various Organisms
| Organism/Tissue | Effect on GST Activity | Reference |
| Nile Tilapia (Liver) | Significant increase | frontiersin.orgembrapa.br |
| Common Carp (Cyprinus carpio) (Gills, Liver) | Considerable increase | nih.gov |
| Carassius auratus gibelio (Plasma, Liver) | Inhibition/Downregulation | frontiersin.org |
| Wistar Rat (Brain, Liver, Kidney) | Significant decrease | nih.gov |
| Zebrafish (Danio rerio) | Biomarker for sub-lethal effects | nih.gov |
This table is interactive and can be sorted by column.
Influence on Gene Expression Pathways
This compound exposure can lead to significant alterations in the transcription patterns of various genes, underlying its broader toxicological effects. nih.govresearchgate.net Studies have shown that these changes in gene expression are linked to disruptions in critical biological processes, including neurodevelopment, steroidogenesis, and cellular signaling. nih.govnih.gov For instance, in porcine trophectoderm and uterine luminal epithelial cells, this compound was found to inhibit the activation of phosphoinositide 3-kinase/AKT and mitogen-activated protein kinase signaling pathways, which are crucial for cell proliferation and survival. nih.gov In rat immature Leydig cells, this compound downregulated the expression of several genes essential for steroidogenesis, such as Star, Cyp11a1, Hsd3b1, and Cyp17a1, leading to reduced androgen production. nih.gov
A significant aspect of this compound's molecular toxicity is its impact on genes crucial for the development of the central nervous system (CNS). nih.govresearchgate.net Studies using zebrafish (Danio rerio) larvae, a common model for developmental neurotoxicity, have demonstrated that exposure to this compound leads to the downregulation of several key neurodevelopmental genes. nih.govresearchgate.netresearchgate.net The altered expression of these genes is considered a primary factor in the developmental neurotoxicity induced by the pesticide. researchgate.net
Research has identified specific genes related to neuronal development and structure that are negatively affected. These include α1-tubulin, which is involved in microtubule assembly in developing neurons; myelin basic protein (mbp), essential for myelination; synapsin IIa (syn2a), which plays a role in synaptogenesis and neurotransmitter release; sonic hedgehog a (shha), a signaling molecule critical for brain development; and growth-associated protein 43 (gap-43). nih.govresearchgate.netresearchgate.net The downregulation of these genes suggests that this compound can disrupt fundamental processes such as neuronal differentiation, axon formation, and the formation of synapses. nih.govresearchgate.net
Table 4: Downregulation of Neurodevelopmental Genes in Zebrafish Larvae by this compound
| Gene | Function | Fold Downregulation (at specified concentration) | Reference |
| α1-tubulin | Microtubule assembly in neurons | 2.54-fold (at 5 mg/L) | nih.gov |
| mbp (myelin basic protein) | Myelination of axons | 3.49-fold (at 2 mg/L) | nih.gov |
| syn2a (synapsin IIa) | Synaptogenesis, neurotransmitter release | 2.20-fold (at 2 mg/L) | nih.govresearchgate.net |
| shha (sonic hedgehog a) | CNS development signaling | 3.28-fold (at 2 mg/L) | nih.gov |
| gap-43 (growth-associated protein 43) | Neuronal growth and plasticity | 1.98-fold (at 5 mg/L) | nih.gov |
This table is interactive and can be sorted by column.
Genes Related to Cholinergic, Dopaminergic, and Serotonergic Systems
This compound's neurotoxicity is significantly linked to its impact on the gene expression within major neurotransmitter systems. oup.com Research, particularly in zebrafish models, has demonstrated that exposure to this compound leads to notable alterations in the transcription of genes crucial for the cholinergic, dopaminergic, and serotonergic pathways. oup.cominchem.org These molecular changes are consistent with observed decreases in neurotransmitter levels, such as acetylcholine, dopamine (B1211576), and serotonin (B10506), and the inhibition of acetylcholinesterase (AChE) activity. oup.com
In the cholinergic system, a key target is the acetylcholinesterase gene (ache). Studies have recorded a significant dose-dependent downregulation of ache mRNA. oup.comwho.int Other genes within this system are also affected; for instance, expression of choline (B1196258) acetyltransferase a (chata), the high-affinity choline transporter (hact), the vesicular acetylcholine transporter (vacht), and the nicotinic acetylcholine receptor α7 subunit (chrna7) have all been observed to be downregulated following this compound exposure. oup.com
The dopaminergic system also shows vulnerability to this compound. The expression of dopamine receptor genes, specifically drd4a and drd4b, has been found to be downregulated. oup.com Similarly, the serotonergic system is disrupted, with altered transcription patterns for genes involved in serotonin synthesis, transport, and reception. inchem.org For example, while genes for tryptophan hydroxylase (tph1, tph2, tphr), the rate-limiting enzyme in serotonin synthesis, were upregulated, genes for the serotonin transporters (serta, sertb) and receptors (htr1aa, htr1ab) were downregulated. oup.commdpi.com This complex pattern of gene dysregulation underlies the disruption of cholinergic, dopaminergic, and serotonergic signaling, contributing significantly to the neurotoxic effects of this compound. oup.com
Table 1: Effect of this compound on Genes of Major Neurotransmitter Systems in Zebrafish Larvae This table is interactive. You can sort and filter the data.
| System | Gene | Gene Name | Observed Effect |
| Cholinergic | ache | Acetylcholinesterase | Downregulated |
| Cholinergic | chata | Choline acetyltransferase a | Downregulated |
| Cholinergic | hact | High-affinity choline transporter | Downregulated |
| Cholinergic | vacht | Vesicular acetylcholine transporter | Downregulated |
| Cholinergic | chrna7 | Nicotinic acetylcholine receptor α7 | Downregulated |
| Dopaminergic | drd4a | Dopamine receptor D4a | Downregulated |
| Dopaminergic | drd4b | Dopamine receptor D4b | Downregulated |
| Serotonergic | tph1 | Tryptophan hydroxylase 1 | Upregulated |
| Serotonergic | tph2 | Tryptophan hydroxylase 2 | Upregulated |
| Serotonergic | tphr | Tryptophan hydroxylase r | Upregulated |
| Serotonergic | serta | Serotonin transporter a | Downregulated |
| Serotonergic | sertb | Serotonin transporter b | Downregulated |
| Serotonergic | htr1aa | 5-hydroxytryptamine receptor 1aa | Downregulated |
| Serotonergic | htr1ab | 5-hydroxytryptamine receptor 1ab | Downregulated |
Genes Involved in Cellular Apoptosis, Immune System, and Oxidative Stress
This compound exposure triggers cellular stress responses that can lead to apoptosis (programmed cell death), immune system disruption, and oxidative stress, which are reflected in the altered expression of specific genes. nih.govmdpi.comresearchgate.net
Cellular Apoptosis: this compound has been shown to induce apoptosis in various cell types, including hepatocytes and porcine trophectoderm cells. nih.govnih.gov This process is accompanied by the upregulation of genes that promote cell death. Transcriptomic analyses have identified the overexpression of apoptotic genes such as cidec and bada. nih.gov Furthermore, key genes in the apoptosis signaling cascade, such as caspase-3 and tp53 (which encodes the p53 tumor suppressor protein), are activated. nih.govnih.gov The activation of caspase-3 is a critical step, often resulting from the release of cytochrome c from mitochondria into the cytoplasm, a process also observed following this compound exposure. nih.govebi.ac.uk Studies in porcine cells showed that this compound inhibits proliferation by causing cell cycle arrest and induces apoptotic features like DNA fragmentation and loss of mitochondrial membrane potential. nih.gov
Immune System: The immunotoxic effects of this compound are evident from changes in the expression of immune-related genes. mdpi.comub.ac.id In fish, exposure can lead to the upregulation of genes involved in inflammation and the immune response. nih.gov For example, chronic exposure in common carp resulted in a significant upregulation of the mRNA and protein levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov Conversely, some studies have reported a decrease in the expression of all tested immune genes in the giant freshwater prawn after short-term exposure, suggesting that the immunomodulatory effects can vary between species and exposure conditions. ub.ac.id
Oxidative Stress: this compound induces oxidative stress by increasing the production of reactive oxygen species (ROS) and causing an imbalance in the cellular antioxidant defense system. researchgate.netnih.govnih.gov This is reflected in the modulation of genes encoding antioxidant enzymes. researchgate.netnih.gov Studies in fish have reported varied responses; for instance, exposure has been shown to decrease the activities of enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), corresponding to changes in the expression of their respective genes (CAT, SOD, GPx). nih.gov In other cases, gene expression of Sod1, Gstp-1a, and Gpx1a were significantly increased. researchgate.net This disruption of the antioxidant system leads to cellular damage, such as lipid peroxidation. researchgate.netnih.gov
Table 2: Summary of Gene Expression Changes Related to Apoptosis, Immunity, and Oxidative Stress This table is interactive. You can sort and filter the data.
| Process | Gene/Gene Family | Organism/Cell Type | Observed Effect |
| Apoptosis | caspase-3 | Fish (Hepatocytes) | Activated |
| Apoptosis | tp53 | Fish | Upregulated |
| Apoptosis | cidec, bada | Fish | Upregulated |
| Apoptosis | Proliferation-related proteins | Porcine Cells | Altered |
| Immune Response | TNF-α, IL-1β | Common Carp | Upregulated |
| Immune Response | TGF-β | Common Carp | Upregulated |
| Immune Response | Various immune genes | Freshwater Prawn | Downregulated |
| Oxidative Stress | CAT, SOD, GSH-Px | Common Carp | Decreased activity |
| Oxidative Stress | Sod1, Gstp-1a, Gpx1a | Zebrafish | Upregulated |
DNA Alkylating Property
Under physiological conditions, this compound is known to possess DNA-alkylating properties. inchem.orgwho.intinchem.org This characteristic is a significant aspect of its genotoxic potential. The alkylating activity of this compound allows it to react directly with DNA, leading to the formation of adducts. Specifically, it has been demonstrated that in vivo exposure of mice to this compound results in the methylation of guanine (B1146940) at the N7 position in the DNA of the liver and kidneys. researchgate.net This alkylation can lead to depurination and subsequent excision of the damaged base. who.int The DNA damage resulting from this alkylation can trigger cellular repair processes. iss.it While this compound's primary metabolite, dichlorvos, is also a potent alkylating agent, evidence suggests that this compound itself is responsible for at least a portion of the observed genotoxic activity. oup.comresearchgate.net This direct interaction with DNA is a critical mechanism underlying the mutagenic potential of the compound. inchem.orgpic.int
Toxicological Research on Trichlorfon
Neurotoxicity Studies
Neurotoxicity studies on trichlorfon (B7771407) have utilized various models to investigate its impact on the developing and mature nervous system. These studies have been crucial in elucidating the mechanisms through which this compound exerts its toxic effects.
Developmental Neurotoxicity Research
Developmental neurotoxicity research investigates the adverse effects of chemical exposure on the developing nervous system. Larval models, particularly zebrafish, have been instrumental in this area of research due to their rapid development and genetic similarities to humans. mdpi.com
Effects on Survival, Hatching, Heartbeat, and Body Length in Larval Models
Studies using zebrafish larvae have demonstrated that exposure to this compound can lead to significant developmental issues. researchgate.netmdpi.com Research has shown that this compound exposure reduces the survival rate, hatching rate, heartbeat, and body length of zebrafish larvae. nih.govresearchgate.net For instance, exposure to a 5 mg/L concentration of this compound resulted in a 6.22% reduction in survival rate and a 7.26% decrease in hatching rate. researchgate.net The same concentration also led to an 8.17% decrease in heart rate and a 10.18% reduction in the body length of the larvae. researchgate.net Furthermore, increased rates of malformations, such as spinal curvature, tail curvature, and yolk sac edema, were observed. researchgate.net
Table 1: Developmental Toxicity of this compound in Zebrafish Larvae (144 hpf)
| Parameter | Control | 0.1 mg/L | 2 mg/L | 5 mg/L |
|---|---|---|---|---|
| Survival Rate (%) | 100 | 98.61 ± 1.39 | 97.22 ± 1.39 | 93.78 ± 1.78 |
| Hatching Rate (%) | 100 | 99.07 ± 0.93 | 96.29 ± 1.47 | 92.74 ± 2.05 |
| Heartbeat (beats/min) | 145.50 ± 2.51 | 144.75 ± 2.75 | 140.25 ± 2.22 | 133.67 ± 2.08 |
| Body Length (mm) | 4.03 ± 0.05 | 3.98 ± 0.06 | 3.82 ± 0.07 | 3.62 ± 0.05 |
Data is presented as mean ± SEM. Source: Adapted from developmental toxicity studies in zebrafish larvae. researchgate.netresearchgate.net
Impaired Locomotor Activity
A significant indicator of neurodevelopment is locomotor activity, and studies have consistently shown that this compound exposure impairs this function in larval models. mdpi.comresearchgate.net In zebrafish larvae, a marked reduction in locomotor activity has been observed following this compound exposure. researchgate.netnih.gov Behavioral assays revealed a significant decrease in the average swimming speed of larvae exposed to this compound, indicating a disruption in their motor function. researchgate.net This impairment in movement is a critical sign of the underlying neurotoxic effects of the compound. nih.gov
Neurodevelopmental Gene Expression Alterations
This compound-induced neurotoxicity is also evident at the molecular level through alterations in the expression of genes crucial for the development of the central nervous system (CNS). mdpi.comnih.gov Research has shown that exposure to this compound leads to the downregulation of several key neurodevelopmental genes. researchgate.net Specifically, the expression of genes such as α1-tubulin, mbp, syn2a, shha, and gap-43 was found to be decreased in zebrafish larvae. nih.govnih.gov These genes are involved in essential processes like the formation of microtubules, myelination, and synapse formation. nih.gov The downregulation of these genes suggests that this compound interferes with the fundamental development of the nervous system. nih.gov
Disorders of Cholinergic, Dopaminergic, and Serotonergic Signaling
A key mechanism of this compound's neurotoxicity is its disruption of major neurotransmitter systems. researchgate.netmdpi.com The compound significantly inhibits the activity of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov This inhibition leads to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. scielo.org.co
Beyond the cholinergic system, this compound exposure also results in decreased levels of the neurotransmitters dopamine (B1211576) and serotonin (B10506) in larval models. researchgate.netresearchgate.net This is accompanied by altered transcription of genes related to these neurotransmitter systems. nih.gov For the cholinergic system, genes such as ache, chrna7, chata, hact, and vacht are affected. researchgate.net In the dopaminergic system, the expression of drd4a and drd4b is altered, while in the serotonergic system, genes like tph1, tph2, tphr, serta, sertb, htrlaa, and htrlab show changes in their transcription patterns. researchgate.netnih.gov These findings indicate that the developmental neurotoxicity of this compound can be attributed to widespread disorders of cholinergic, dopaminergic, and serotonergic signaling. mdpi.comnih.gov
Table 2: Effects of this compound on Neurotransmitter Levels in Zebrafish Larvae (144 hpf)
| Neurotransmitter | Control | 0.1 mg/L | 2 mg/L | 5 mg/L |
|---|---|---|---|---|
| Acetylcholine (ACh) | Normalized to 1 | Decreased | Significantly Decreased | Significantly Decreased |
| Dopamine (DA) | Normalized to 1 | Decreased | Significantly Decreased | Significantly Decreased |
| Serotonin (5-HT) | Normalized to 1 | Decreased | Significantly Decreased | Significantly Decreased |
Source: Adapted from neurotransmitter analysis in zebrafish larvae. researchgate.netresearchgate.net
Chronic Neurotoxic Effects and Neurodegeneration
Chronic exposure to sublethal doses of this compound can lead to long-term neurotoxic effects and neurodegeneration. researchgate.net Studies in rodent models have provided insights into these chronic effects. scielo.org.coredalyc.org
Research on Wistar rats administered multiple sublethal doses of this compound revealed significant neurotoxic damage. scielo.org.coredalyc.org Immunohistochemical analysis showed a marked reduction in neuronal and astrocytic reactivity in the brains of treated animals compared to controls. redalyc.org This suggests a loss of neuronal viability and impaired function of astrocytes, which are crucial for neuroprotection and repair. scielo.org.coredalyc.org The decrease in these cell populations is thought to be mediated by apoptosis. scielo.org.co
Furthermore, these studies observed an abnormal increase and distribution of myelin in the white matter of the brain. redalyc.org This indicates that chronic this compound exposure disrupts the normal formation and maintenance of myelin sheaths, which are essential for proper nerve impulse conduction. scielo.org.co These findings suggest that chronic exposure to this compound can lead to a functional imbalance between neurons and astrocytes and result in abnormal myelin formation, contributing to neurodegeneration. scielo.org.coredalyc.org
Effects on Neuronal and Glial Cell Viability
Exposure to this compound has been shown to decrease the viability of both neuronal and glial cells in a dose-dependent manner. scielo.org.co Studies on Wistar rats revealed that treatment with this compound significantly reduced the immunoreactivity of neurons and astrocytes in the CA1 region of the hippocampus and the lateral striatum. scielo.org.coredalyc.org This reduction in cell populations is reported to be a process mediated by apoptosis. scielo.org.co The neurotoxic effects of this compound may be partly attributed to its metabolite, dichlorvos (B1670471), which can exhibit even greater neurotoxicity than the parent compound. scielo.org.co
Research on aquatic species corroborates these findings. In silver catfish (Rhamdia quelen), exposure to this compound at certain concentrations for 24 to 48 hours resulted in a reduction in brain cell viability compared to control groups. researchgate.netnih.gov The overproduction of free radicals associated with glial activation following exposure to toxins like this compound can lead to apoptotic cell death, which is consistent with observed reductions in neuronal protein expression. scielo.org.co
Genotoxicity and Mutagenicity Assessments
In Vitro and In Vivo Genotoxicity Studies
The mutagenicity of this compound has produced varied results across different studies. inchem.org Generally, a majority of in vitro studies using both bacterial and mammalian cells have found positive results for mutagenicity. inchem.org Conversely, fewer in vivo studies have yielded positive outcomes. inchem.org Some of the observed effects may be attributable, either partially or wholly, to this compound's primary metabolite, dichlorvos. inchem.org
This compound is considered a genotoxic agent, having demonstrated activity in multiple eukaryotic bioassay systems. epa.gov For instance, it has tested positive in in vivo studies for sister chromatid exchange. inchem.org Furthermore, research using centromere-specific probes in human lymphoblastoid cell lines has demonstrated the aneugenic activity of this compound. cefic-lri.org However, there is also evidence from studies on poisoned humans suggesting that this compound can cause aneuploidy and chromosome damage in lymphocytes. inchem.org
DNA Damage Mechanisms (e.g., guanine (B1146940) N7 methylation)
Under physiological conditions, this compound is known to possess DNA-alkylating properties. inchem.org A primary mechanism of its genotoxicity involves the alkylation of guanine at the N7 position. inchem.org The N7 position of guanine has the highest negative electrostatic potential in the DNA double helix, making it a prime target for electrophilic methylating agents. nih.gov While N7-methylguanine is the most predominant adduct formed, it is not considered directly mutagenic. nih.govbiotage.co.jp However, it can lead to mutations and cytotoxicity following spontaneous depurination from the DNA strand. nih.govmdpi.com
Induction of Spindle Disturbances and Aneuploidy
This compound is recognized as a germ-cell aneugen in animal models in vivo. inchem.org Its mechanism of inducing aneuploidy—an abnormal number of chromosomes—is linked to its ability to cause disturbances in the mitotic spindle, which is crucial for proper chromosome segregation during cell division. inchem.orgtandfonline.com Studies in male mice demonstrated that this compound induced aneuploidy in spermatocytes during meiosis. scispace.comresearchgate.net
In Vitro Cell Line Studies (e.g., V79 cells)
In vitro studies using Chinese hamster V79 cell lines have confirmed that this compound is a potent spindle poison. inchem.orgscispace.comresearchgate.net Research conducted by Sun et al. (2000) showed that this compound caused a concentration-dependent increase in the frequency of initial and full c-mitoses, which are mitotic arrests similar to those caused by colchicine. researchgate.net This effect was observed in a dose range of 40-120 µg/ml. researchgate.net The study also noted a decrease in the mitotic index at concentrations between 40 and 100 µg/ml; however, at 120 µg/ml, the mitotic index returned to control levels, which coincided with a significant increase in c-mitoses. researchgate.net
Interactive Table: Effect of this compound on V79 Cell Mitosis
| This compound Concentration (µg/ml) | Effect on Mitotic Spindle | Impact on Mitotic Index (MI) |
| 40-100 | Concentration-dependent increase in c-mitoses | Decreased compared to control |
| 120 | Dramatic increase in c-mitoses | Returned to control level |
In Vivo Germ Cell Studies (e.g., male mouse sperm FISH)
In vivo research has been conducted to assess the impact of this compound on male germ cells, with a focus on aneuploidy induction. One key methodology employed is the multicolour fluorescence in situ hybridization (FISH) assay on mouse sperm.
In a study involving male mice, single intraperitoneal injections of this compound were administered. inchem.org Twenty-two days after treatment, sperm were collected from the cauda epididymis. inchem.org This specific timeframe was chosen as it corresponds to the normal duration for mouse spermatocytes to mature into sperm. inchem.org The use of multicolour FISH with DNA probes specific to chromosomes X, Y, and 8 allowed for the identification and quantification of aneuploid sperm. oup.com
| Treatment Group | Frequency of Disomic Sperm (%) |
| Control 1 | 0.046 |
| This compound (200 mg/kg) | 0.068 |
| Control 2 | 0.042 |
| This compound (300 mg/kg) | 0.074 |
| Control 3 | 0.056 |
| This compound (405 mg/kg) | 0.134 |
| Data sourced from a study on aneuploidy induction in male mouse germ cells. nih.govresearchgate.net |
Immunotoxicity Investigations
Research has also focused on the immunotoxic effects of this compound, particularly in aquatic environments and on specific immune cells.
Impairment of Immune Response in Aquatic Organisms
This compound has been shown to impede the immune response in fish. ccme.ca Exposure to this organophosphate can lead to a deficiency in immunity, which in turn can increase the susceptibility of the organism to infections by pathogens. nih.gov Studies on tambaqui ( Colossoma macropomum ) have revealed that exposure to this compound can activate metabolic pathways related to the immune response. nih.gov However, this activation may also compromise the fish's ability to mount an effective immune defense, highlighting the potential immunotoxic effects of the compound. nih.gov In zebrafish, this compound has demonstrated immunotoxicity, further indicating its potential to harm aquatic life. mdpi.com
Diminished Immune Cell Function
The immunotoxic effects of this compound extend to the cellular level. Carbamate exposure, a class of pesticides that includes compounds with similar mechanisms of action to organophosphates, has been linked to diminished immune cell function. researchgate.net In fish, this compound exposure has been found to interfere with purinergic signaling, a crucial pathway in immune and inflammatory responses. researchgate.net This interference can lead to an impairment of the immune response by reducing the hydrolysis of adenosine (B11128) triphosphate (ATP) and increasing the deamination of adenosine, which can result in the release of pro-inflammatory mediators. researchgate.net
Hepatotoxicity and Nephrotoxicity Research
The toxic effects of this compound on the liver (hepatotoxicity) and kidneys (nephrotoxicity) have been a subject of scientific investigation.
Histopathological Changes in Liver and Kidney Tissues
Exposure to this compound has been associated with significant histopathological changes in both the liver and kidneys. In fish, such as the Prussian carp (B13450389) (Carassius auratus gibelio), oral administration of this compound has led to observable changes in liver tissue. nih.govresearchgate.net These changes include vacuolar degeneration, necrosis, and congestion of the central vein. nih.govresearchgate.net Similarly, in zebrafish, this compound exposure has been shown to cause damage to hepatocyte structure. nih.gov
With regard to nephrotoxicity, studies on goldfish (Carassius auratus) have demonstrated that short-term exposure to this compound can significantly affect kidney function. nih.gov Histopathological examinations of kidney tissue in fish exposed to organophosphates have revealed alterations such as hypertrophy of kidney tube cells and glomerular expansion. researchgate.net
| Organ | Species | Observed Histopathological Changes |
| Liver | Prussian carp (Carassius auratus gibelio) | Vacuolar degeneration, necrosis, congestion of the central vein. nih.govresearchgate.net |
| Liver | Zebrafish (Danio rerio) | Hepatocyte structure damage, vacuolation. nih.gov |
| Kidney | Goldfish (Carassius auratus) | Significant impact on kidney function. nih.gov |
| Kidney | Prochilodus scrofa | Hypertrophy of kidney tube cells, glomerular expansion. researchgate.net |
Enzyme Activity Inhibition in Liver Tissue
This compound exposure has been shown to inhibit the activity of several key enzymes in the liver. In the liver tissues of Prussian carp, a significant inhibition of acetylcholinesterase (AChE), glutathione-S-transferase (GST), superoxide (B77818) dismutase (SOD), and catalase (CAT) activity was observed following treatment with this compound. nih.gov This inhibition of enzyme activity is believed to contribute to the observed hepatotoxicity and subsequent histopathological changes. nih.gov In crucian carp, this compound was found to decrease hepatic hormone-sensitive lipase (B570770) activity, which is associated with impaired lipid transport and the accumulation of lipids in hepatocytes. srce.hrnih.gov However, studies on tambaqui have shown that while this compound exposure can reduce the gene expression of GST in the liver, it did not significantly alter the gene expression of AChE in the same organ. scielo.br
Lipid Accumulation and Hepatocyte Apoptosis
This compound exposure has been demonstrated to interfere with hepatic lipid metabolism and induce programmed cell death (apoptosis) in hepatocytes. Research indicates that this compound can lead to the accumulation of lipids in the liver by influencing metabolic and transport pathways. nih.gov Studies in crucian carp (Carassius auratus gibelio) have shown that long-term exposure to low concentrations of this compound can result in lipid metabolism disorders. nih.gov This is characterized by a significant increase in triglyceride content within the liver and a corresponding decrease in plasma triglyceride levels. nih.gov
Ultrastructural analysis of hepatocytes exposed to this compound reveals significant morphological changes, including dilatation of the rough endoplasmic reticulum and mitochondrial vacuolization. nih.gov These changes are associated with the accumulation of lipid droplets within the cells. nih.govtandfonline.com The mechanism appears to involve a disruption in the balance between lipid synthesis, breakdown, and transport. nih.gov For instance, in crucian carp exposed to this compound, hepatic levels of very-low-density lipoprotein (VLDL) and apolipoprotein B100 (Apo B100), which are crucial for lipid transport out of the liver, were found to be decreased. nih.gov
The induction of hepatocyte apoptosis by this compound is linked to oxidative stress. researchgate.net Exposure to the pesticide can increase the production of intracellular reactive oxygen species (ROS) and levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.netnih.gov This oxidative damage can trigger the mitochondrial pathway of apoptosis. nih.gov Research has shown that this compound can cause the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This process leads to the characteristic features of apoptosis, such as nuclear shrinkage, cell membrane rupture, and the formation of apoptotic bodies. nih.gov Studies in fish have confirmed a direct correlation between increasing this compound concentrations and an increased rate of hepatocyte apoptosis. researchgate.net
Table 1: Effects of this compound on Hepatic Parameters
| Species | Key Findings | Reference |
| Crucian Carp (Carassius auratus gibelio) | Increased liver triglyceride content; Decreased plasma triglycerides. nih.gov | nih.gov |
| Crucian Carp (Carassius auratus gibelio) | Decreased hepatic very-low-density lipoprotein (VLDL) and apolipoprotein B100 (Apo B100). nih.gov | nih.gov |
| Crucian Carp (Carassius auratus gibelio) | Rough endoplasmic reticulum dilatation and mitochondrial vacuolization. nih.gov | nih.gov |
| Crucian Carp (Carassius auratus gibelio) | Increased hepatic total nitric oxide synthase (T-NOS) and xanthine (B1682287) oxidase (XOD) activities. researchgate.net | researchgate.net |
| Crucian Carp (Carassius auratus gibelio) | Induced hepatocyte apoptosis via mitochondrial cytochrome c release and caspase-3 activation. nih.gov | nih.gov |
Effects on Reproductive and Endocrine Systems
This compound is recognized as a compound that can cause adverse effects on the reproductive and endocrine systems. pic.int It is considered an endocrine disruptor, meaning it can alter the normal functioning of the hormonal system. pic.intnih.gov The mechanisms by which endocrine disruptors act can include mimicking or inhibiting the actions of natural hormones, altering hormone production, or interfering with hormone transport. ffcr.or.jpnih.gov
Research in animal models has provided evidence of this compound's reproductive toxicity. A three-generation study in rats revealed that a high dietary dose resulted in a marked decrease in the rate of pregnancy and produced underdeveloped pups that did not survive to weaning. orst.edu A lower dose in the same study reduced the number of pups per litter and their individual weights. orst.edu There is also limited evidence suggesting that this compound may damage the male reproductive system, potentially by decreasing sperm count, and may also affect female fertility. nj.gov In mice, maternal exposure to a high dose of this compound resulted in significantly reduced body weights in both male and female fetuses. nih.gov However, teratogenic (birth defect-causing) effects appear to occur only at high doses. orst.edu
As an endocrine-disrupting chemical, this compound has been cited for its potential to cause hormonal disorders. pic.int Studies have noted that it can alter thyroid function. nih.gov The Brazilian Health Regulatory Agency (ANVISA) noted that pesticides may be banned when they cause hormonal disorders or damage the reproductive system, and has taken regulatory action against this compound for agricultural uses based on a risk evaluation that included its effects on reproduction and the endocrine system. pic.int
Table 2: Reproductive Effects of this compound in Animal Studies
| Species | Finding | Reference |
| Rat | A three-generation study showed a marked decrease in pregnancy rate and pup survival at high doses. | orst.edu |
| Rat | Reduced the number of pups per litter and individual pup weight at a dose of 50 mg/kg/day. | orst.edu |
| Rat | Increased embryonic deaths and fetal abnormalities were observed with a single oral dose of 80 mg/kg. | orst.edu |
| Mouse | Maternal exposure to 50 mg/kg/d resulted in significantly reduced fetal body weights. | nih.gov |
| Human | There is limited evidence that this compound may damage the male reproductive system and affect female fertility. | nj.gov |
Environmental Fate and Ecotoxicology of Trichlorfon
Environmental Transformation Pathways
The transformation of trichlorfon (B7771407) in the environment is a complex process governed by chemical and biological factors. The main pathways of degradation are hydrolysis and biotransformation in soil and water. ccme.ca
Hydrolysis is a major pathway for the degradation of this compound in aqueous environments. ccme.ca The rate of this process is significantly influenced by the pH of the water.
The stability of this compound in water is highly dependent on pH. It is relatively stable in acidic conditions but degrades rapidly in neutral and alkaline solutions. inchem.orginchem.org For instance, at 20°C, the half-life of this compound is 526 days at a pH range of 1 to 5. inchem.org However, as the pH increases, the rate of hydrolysis accelerates significantly.
One study reported half-lives of 588, 67, and 22 hours at pH levels of 6, 7, and 8, respectively. ccme.ca Another study found similar trends, with hydrolysis half-lives of 104 days at pH 5, 34 hours at pH 7, and only 31 minutes at pH 9. regulations.gov In a pond with a pH of 8.5, approximately 99% of the applied this compound transformed within 2 hours, whereas it remained stable in a pond with a pH of 5 over the same period. ccme.caorst.edu This rapid degradation in alkaline waters is a critical factor in its environmental persistence. orst.edu
Table 1: Effect of pH on the Hydrolysis Half-Life of this compound
| pH | Temperature (°C) | Half-Life | Reference |
|---|---|---|---|
| 1-5 | 20 | 526 days | inchem.org |
| 5 | 25 | 104 days | regulations.govepa.gov |
| 6 | 25 ± 3 | 3.5 weeks (588 hours) | inchem.orgccme.ca |
| 7 | 25 | 34 hours | regulations.govepa.gov |
| 7 | 25 ± 3 | 0.4 weeks (67 hours) | inchem.orgccme.ca |
| 8 | 25 ± 3 | 0.13 weeks (22 hours) | inchem.orgccme.ca |
| 9 | 25 | 31 minutes | regulations.gov |
Under neutral to alkaline conditions, this compound undergoes a dehydrochlorination reaction to form its primary and more toxic metabolite, dichlorvos (B1670471) (2,2-dichlorovinyl dimethyl phosphate). ccme.cainchem.orgccme.ca The rate of this conversion increases with higher alkalinity. ccme.ca The transformation to dichlorvos is a key step in the degradation of this compound in water. ccme.ca
The amount of dichlorvos formed is dependent on the pH. In one study, the maximum percentage of this compound converted to dichlorvos was 2.1% at pH 5, 25% at pH 7, and 52% at pH 9. regulations.gov Dichlorvos itself is subject to further hydrolysis, breaking down into products such as des-methyldichlorvos and dichloroacetaldehyde. regulations.gov Other identified degradation products of this compound in water include dimethyl hydrogen phosphate (B84403) and methyl hydrogen phosphate. who.int
Biotransformation is a significant degradation pathway for this compound in soil environments. ccme.ca this compound degrades rapidly in non-sterile aerobic soils, with reported half-lives ranging from 1 to 27 days, and an average half-life of about 10 days. ccme.caorst.edu In contrast, the half-life in sterile soil is greater than 40 days, indicating that microbial activity is a primary driver of its degradation in soil. ccme.caepa.gov
The rate of transformation in soil is also influenced by pH. In acidic soils (pH 3-4.6), complete transformation of this compound occurred within 1.5 months, while in alkaline soils (pH 8.7-9.05), it took only 0.5 months. ccme.ca The major degradation product in soil is dichlorvos. orst.eduepa.gov Further metabolism in soil can lead to the formation of intermediates like dichloroethanol, dichloroacetic acid, and trichloroacetic acid, with the ultimate breakdown product being carbon dioxide. agropages.com
Photolysis, or degradation by light, can also contribute to the breakdown of this compound, although its significance varies depending on the medium. In aqueous solutions, this compound can be rapidly converted to dichlorvos and other unidentified products under ultraviolet radiation. inchem.orgwho.int However, photodegradation appears to be much slower in the solid state, such as on soil surfaces, than in aqueous solutions. inchem.orgwho.int One study noted that aqueous photolysis is very slow, with an estimated half-life of over 2000 days after correcting for degradation in the dark. regulations.gov Similarly, soil photolysis is also considered a slow process, with a corrected half-life of 54 days or more. regulations.gov
Hydrolysis in Water
Ecotoxicity to Aquatic Organisms
This compound's presence in aquatic ecosystems can lead to a range of adverse effects on the local fauna. The compound is known to be moderately to highly toxic to a variety of aquatic species, with invertebrates generally showing greater sensitivity than fish. ccme.cawho.intinchem.org The toxicity of this compound is influenced by environmental factors such as temperature and pH, with toxicity generally increasing at higher values of both. orst.eduglobalseafood.org
Toxicity to Fish Species
This compound demonstrates a broad range of toxicity to freshwater fish. ccme.ca Acute toxicity, measured as the 96-hour lethal concentration (LC50), varies significantly among species. For instance, reported 96-hour LC50 values range from 0.26 mg/L for bluegill to 1.4 mg/L for rainbow trout and 2.5 mg/L for brook trout. orst.edu For channel catfish, the 96-hour LC50 is reported as 0.88 mg/L. orst.eduglobalseafood.org Chronic toxicity testing has established a maximum allowable toxicant concentration (MATC) for this compound in fish to be between 110 and 160 µg/L. epa.gov
The primary mode of action for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an essential enzyme for nerve function. ccme.cafrontiersin.org This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing disruptions in the central nervous system. ccme.ca The breakdown product of this compound, dichlorvos (DDVP), is an even more potent AChE inhibitor. ccme.ca
Studies have consistently shown that exposure to this compound leads to significant AChE inhibition in various fish tissues.
In Oreochromis niloticus (Nile tilapia), exposure to this compound resulted in a significant decrease in muscular AChE activity. researchgate.net One study noted an 85% inhibition of muscle AChE activity after 96 hours of exposure. scielo.br
For Colossoma macropomum (tambaqui), exposure led to the inhibition of over 90% of AChE activity in the brain, muscle, and intestine. scielo.br
Similarly, in Rhamdia quelen (silver catfish) and Cyprinus carpio (common carp), a reduction in brain AChE activity was observed following this compound exposure. scielo.br
In Carassius auratus gibelio, a single oral administration of this compound caused a significant decrease in AChE activity in both plasma and liver tissue. frontiersin.org
The persistent suppression of AChE can impair critical fish activities such as swimming, which can in turn affect their ability to find food, seek shelter, and evade predators. frontiersin.org
Table 1: Effects of this compound on Acetylcholinesterase (AChE) Activity in Fish
| Species | Tissue(s) Affected | Observed Effect | Reference(s) |
|---|---|---|---|
| Oreochromis niloticus (Nile tilapia) | Muscle | Significant decrease in AChE activity; 85% inhibition after 96 hours. | researchgate.netscielo.br |
| Colossoma macropomum (tambaqui) | Brain, Muscle, Intestine | Over 90% inhibition of AChE activity. | scielo.br |
| Rhamdia quelen (silver catfish) | Brain | Reduction in AChE activity. | scielo.br |
| Cyprinus carpio (common carp) | Brain | Reduction in AChE activity. | scielo.br |
| Carassius auratus gibelio | Plasma, Liver | Significant decrease in AChE activity. | frontiersin.org |
This compound exposure can induce both hematological and histopathological changes in fish. In adult cockerels, studies have shown significant reductions in hemoglobin, packed cell volume, and red blood cell counts in a dose-dependent manner. scite.ai Conversely, higher values of leucocytes and neutrophils were observed in treated groups. scite.ai In carp (B13450389) (Cyprinus carpio), exposure to sublethal concentrations of this compound resulted in negative alterations to hematological parameters, including red and white blood cell counts, hemoglobin concentration, and hematocrit levels. nih.govint-res.com
Histopathological studies have revealed tissue damage in various organs of fish exposed to this compound.
In the gills of Oreochromis niloticus, alterations such as edema and blood congestion were observed after exposure. researchgate.net
Liver damage, including vacuolar degeneration, necrosis, and congestion of the central vein, has been documented in Carassius auratus gibelio at higher doses. frontiersin.org Low concentrations, however, did not cause significant tissue alterations. frontiersin.org
Organophosphate pesticides, in general, are known to induce a variety of histopathological changes in aquatic animals. frontiersin.orgfrontiersin.org
This compound exposure can induce oxidative stress in fish by generating reactive oxygen species (ROS) and altering the antioxidant defense systems. frontiersin.orgfrontiersin.org This can lead to cellular damage in vital organs.
In the gills and liver of common carp (Cyprinus carpio), this compound exposure led to significant alterations in antioxidant responses. The activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) S-transferase (GST) increased, while catalase (CAT) and glutathione (GSH) levels decreased. researchgate.net The gills appeared to be more sensitive to this oxidative stress than the liver. researchgate.net
In the liver of this compound-treated Nile tilapia, researchers observed significant increases in CAT and GST activities, alongside a reduction in SOD activity. frontiersin.orgfrontiersin.org
Conversely, in Carassius auratus gibelio, SOD and CAT activities in the liver were inhibited by this compound exposure. frontiersin.orgfrontiersin.org This highlights that pesticide-induced responses can be tissue-specific. frontiersin.orgfrontiersin.org
The larval stage of fish is particularly vulnerable to the toxic effects of chemical pollutants. Exposure to this compound during this critical developmental period can have significant consequences for survival and growth.
A study on zebrafish (Danio rerio) larvae exposed to this compound from 2 to 144 hours post-fertilization revealed several adverse effects:
Reduced Survival and Hatching Rates: Exposure to 5 mg/L of this compound led to a 6.22% reduction in survival rate and a 7.26% decrease in hatching rate. mdpi.com
Developmental Abnormalities: The malformation rate, including spinal and tail curvature and yolk sac edema, increased significantly at concentrations of 2 mg/L and 5 mg/L. mdpi.com
Physiological Impacts: A decrease in heart rate and body length was observed at the 5 mg/L exposure level. mdpi.com Locomotor activity was also significantly reduced. mdpi.com
These findings underscore the potential for this compound to negatively impact fish populations by affecting the viability and development of their early life stages.
Table 2: Developmental Toxicity of this compound in Zebrafish Larvae (144 hpf)
| Parameter | Effect at 5 mg/L Exposure | Reference |
|---|---|---|
| Survival Rate | 6.22% reduction | mdpi.com |
| Hatching Rate | 7.26% reduction | mdpi.com |
| Malformation Rate | Significant increase | mdpi.com |
| Heart Rate | 8.17% decrease | mdpi.com |
| Body Length | 10.18% decrease | mdpi.com |
Toxicity to Aquatic Invertebrates (e.g., Daphnia, Stoneflies, Crayfish, Shrimp)
Aquatic invertebrates are generally more sensitive to this compound than fish. ccme.caccme.ca The compound is classified as very highly toxic to most aquatic invertebrate species tested. epa.govepa.gov
Acute toxicity values demonstrate this high sensitivity:
For the water flea Daphnia pulex, the 48-hour EC50 (Effective Concentration) is reported as 0.18 µg/L. ccme.caccme.ca
Stoneflies are also highly susceptible, with a 96-hour LC50 of 0.01 mg/L. orst.eduglobalseafood.org
In contrast, crayfish exhibit a moderate toxicity, with a reported 96-hour LC50 of 7.8 mg/L. orst.eduglobalseafood.org
Chronic toxicity studies with Daphnia magna have established a Maximum Allowable Toxicant Concentration (MATC) between 5.6 and 8.6 ng/L, indicating that adverse chronic effects can occur at very low concentrations. epa.govepa.gov
Sublethal effects in invertebrates include hyperactivity, tremors, and convulsions. ccme.ca
Table 3: Acute Toxicity of this compound to Various Aquatic Invertebrates
| Species | Test Duration | LC50/EC50 Value | Reference(s) |
|---|---|---|---|
| Daphnia pulex (water flea) | 48 hours | 0.18 µg/L (EC50) | ccme.caccme.ca |
| Stonefly | 96 hours | 0.01 mg/L (LC50) | orst.eduglobalseafood.org |
| Crayfish | 96 hours | 7.8 mg/L (LC50) | orst.eduglobalseafood.org |
| Brachionus calyciflorus (rotifer) | 24 hours | 51,970 µg/L (LC50) | ccme.ca |
Immunosuppressive Effects in Shrimp
This compound has been identified as a compound with immunotoxic effects. pic.intpic.int Research into its impact on aquatic invertebrates has demonstrated its potential to suppress the immune systems of shrimp. Studies on the giant freshwater prawn (Macrobrachium rosenbergii) have shown that exposure to this compound can lead to cytotoxicity, resulting in a depressed immune response and increased susceptibility to bacterial infections. nih.govresearchgate.net
When giant freshwater prawns were exposed to this compound concentrations of 0.2 mg/L or more, several key immune parameters were negatively affected. While the total haemocyte count (THC) did not show significant changes, the phenoloxidase activity, a crucial component of the crustacean immune system, decreased significantly. nih.gov Furthermore, exposure to the insecticide impaired other cellular immune functions, including respiratory bursts (the release of superoxide anions) and the prawn's ability to phagocytose and clear the pathogen Lactococcus garvieae. nih.gov This immunosuppressive action increases the vulnerability of the shrimp to diseases. The cumulative mortality of prawns infected with L. garvieae was observed to increase directly with rising ambient this compound concentrations. nih.gov The repeated use of this compound in aquaculture poses a potential threat to non-target species such as shrimp. int-res.com
Effects on Algae and Cyanobacteria
This compound's primary mode of action on cyanobacteria involves the disruption of key physiological and metabolic processes. ccme.caccme.ca The toxicity is largely attributed to the inhibition of nitrogen metabolism, which leads to subsequent alterations in growth, cellular composition, and photosynthetic functions. ccme.caccme.ca
Inhibition of Nitrogen Metabolism
The main toxic effect of this compound on cyanobacteria is the inhibition of nitrogen metabolism. ccme.caccme.ca Specifically, the compound has been shown to inhibit nitrate (B79036) uptake. ccme.caccme.ca This disruption of a fundamental nutrient acquisition pathway has cascading effects on the organism's ability to grow and function. In the cyanobacterium Anabaena PCC 7119, physiological alterations have been observed when grown in the presence of this compound and nitrates. tandfonline.com The regulation of nitrogen metabolism, including the activity of the nitrogenase enzyme complex, is a tightly controlled process in cyanobacteria, and its disruption can have severe consequences for the cell. mdpi.com
Alterations in Growth, Cell Composition, and Ultrastructure
As a consequence of its impact on nitrogen metabolism, this compound induces significant changes in the growth, cellular composition, and ultrastructure of algae and cyanobacteria. ccme.caccme.ca Studies on the freshwater alga Chlamydomonas reinhardtii demonstrated a dose-dependent decrease in growth with increasing this compound concentrations, reaching a maximum inhibition of 51.3% at 200 mg L⁻¹. nih.gov Other chemical stressors have been shown to cause similar damage, including loss of typical cell shape, damage to the cell wall, and alterations to internal organelles, ultimately leading to cell death. mdpi.comfrontiersin.org
Toxicity to Other Non-Target Organisms
Birds
This compound is recognized as being moderately to highly toxic to avian species on an acute basis. orst.eduepa.govamazonaws.com Laboratory studies have established a range of lethal dose (LD50) and lethal concentration (LC50) values, indicating this toxicity. pic.intinchem.org Signs of acute poisoning in birds can appear as quickly as 10 minutes after exposure and include regurgitation, imbalance, trembling, slowness, lack of movement, and wing-beat convulsions. orst.edut3db.ca Death typically occurs within a window of 30 minutes to 3 hours post-treatment. orst.edut3db.ca
Avian reproductive studies have indicated that this compound can affect reproduction at concentrations as low as 30 mg/L. epa.gov Furthermore, when 100 ppm of this compound was injected into hen eggs, it resulted in the death of 77% of the embryos. orst.edut3db.ca
Despite the high acute toxicity observed in laboratory settings, field studies have sometimes yielded different results. inchem.org For instance, following aerial application of this compound in forests, one study observed no significant effects on the numbers, breeding pairs, or nesting success of forest songbirds. inchem.org However, a reduction in singing and an increase in feeding activity were noted, which may have been a secondary effect resulting from a decrease in available food organisms. inchem.org
Below are tables detailing the acute oral and dietary toxicity of this compound to various bird species.
Table 1: Acute Oral Toxicity of this compound to Various Bird Species
| Species | LD50 (mg/kg) | Source |
|---|---|---|
| Mallard (Anas platyrhynchos) | 36.8 | orst.edut3db.ca |
| Bobwhite Quail (Colinus virginianus) | 22.4 | orst.edut3db.ca |
| California Quail | 59.3 | orst.edut3db.ca |
| Japanese Quail (Coturnix coturnix japonica) | 110.1 | pic.int |
| Male Pheasant | 95.9 | orst.edut3db.ca |
Table 2: Subacute Dietary Toxicity of this compound to Various Bird Species
| Species | LC50 (ppm) | Source |
|---|---|---|
| Bobwhite Quail (Colinus virginianus) | 700 - 800 | orst.edut3db.ca |
| Japanese Quail (2-week-old) | ~1800 | orst.edut3db.ca |
Beneficial Insects (e.g., Bees)
This compound's toxicity to beneficial insects, particularly bees, presents a complex picture influenced by species-specific sensitivity and the chemical properties of the insecticide. While generally classified as having low toxicity to honey bees (Apis mellifera), its impact can vary significantly among different bee species and under different environmental conditions.
Research has established a topical lethal dose (LD50) — the dose required to kill 50% of a test population — for the honey bee at 59.8 μ g/bee . plos.orgamazonaws.com Based on standard toxicity classifications where an LD50 greater than 11 μ g/bee is considered relatively non-toxic, this compound is categorized as having low toxicity to this species. amazonaws.comorst.eduepa.govresearchgate.net This assessment is supported by findings that it can be used in proximity to honey bees with minimal injury. orst.edu
However, other bee species exhibit different levels of susceptibility. Studies on the alfalfa leafcutting bee (Megachile rotundata) have shown it to be significantly less sensitive to this compound than the honey bee. usu.eduorkg.org The topical LD50 for male alfalfa leafcutting bees was reported as 250.0 μg/g, and for females, it was 515.0 μg/g. usu.eduorkg.org This makes this compound 18 to 34 times more toxic to the honey bee than to the female alfalfa leafcutting bee. usu.eduorkg.org This variability in toxicity may be linked to the internal pH of the insects; this compound's chemical stability decreases at neutral or higher pH levels, and the body fluid of the honey bee is more acidic (pH 6.0) compared to that of the leafcutting bee (pH 6.8). usu.eduorkg.org
It is also important to note that the formulation and application can alter the hazard to bees. For instance, research has indicated that acidified this compound sprays are more hazardous to bees than non-acidified versions. fao.org
Table 1: Acute Contact Toxicity of this compound to Bee Species
| Species | Common Name | LD50 Value | Toxicity Classification | Source(s) |
|---|---|---|---|---|
| Apis mellifera | Honey Bee | 59.8 μg/bee | Low / Relatively Nontoxic | plos.orgamazonaws.com |
| Megachile rotundata (female) | Alfalfa Leafcutting Bee | 515.0 μg/g | Low / Relatively Nontoxic | usu.eduorkg.org |
| Megachile rotundata (male) | Alfalfa Leafcutting Bee | 250.0 μg/g | Low / Relatively Nontoxic | usu.eduorkg.org |
Terrestrial Arthropods
As a broad-spectrum insecticide, this compound is designed to be toxic to arthropods and consequently affects non-target terrestrial species, though the extent of this impact can differ based on the ecosystem and the specific organisms involved. who.inttoxno.com.aupomais.com While it is understood that this compound will adversely affect arthropods, several reports have noted a lack of comprehensive information specifically on beneficial arthropod populations. who.intinchem.orginchem.org
Research findings on the effects of this compound on terrestrial arthropods are varied. A study conducted in an orchard environment reported that the application of this compound had rapid and negative impacts on certain arthropod groups, with a particular effect on spiders (Araneae). researchgate.net This indicates that in some agricultural settings, beneficial predator populations may be significantly reduced following treatment.
In contrast, a study examining the effects of various turfgrass pest management tactics did not find a statistically significant reduction in the populations of several arthropod groups in this compound-treated plots compared to untreated controls. cornell.edu The study monitored ground beetles (Carabidae), spiders, sow bugs, ants, and crickets. cornell.edu This suggests that the impact on non-target soil fauna can be minimal in certain environments like turfgrass. cornell.edu The discrepancy in effects between studies may be attributable to factors such as the mobility of the arthropods, with highly mobile flying insects potentially being less affected than ground-dwelling taxa. researchgate.net
Table 2: Summary of Research Findings on this compound's Impact on Non-Target Terrestrial Arthropods
| Arthropod Group | Habitat Studied | Observed Effect | Source(s) |
|---|---|---|---|
| Spiders (Araneae) | Orchard | Rapid, negative impacts; population reduction. | researchgate.net |
| Spiders (Araneae) | Turfgrass | No significant difference in numbers compared to control plots. | cornell.edu |
| Ground Beetles (Carabidae) | Turfgrass | No significant difference in numbers compared to control plots. | cornell.edu |
| Sow Bugs, Ants, Crickets | Turfgrass | No significant difference in numbers compared to control plots. | cornell.edu |
| General Non-Target Arthropods | General | Expected to be adversely affected due to insecticidal action. | who.intinchem.orginchem.org |
Analytical Methodologies for Trichlorfon Research
Chromatographic Techniques for Detection and Quantification
Chromatography, a cornerstone of analytical chemistry, provides powerful tools for separating and identifying trichlorfon (B7771407) and its metabolites. Various chromatographic methods have been developed and refined to enhance sensitivity, specificity, and efficiency.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, particularly because it avoids the high temperatures that can cause thermal degradation of the analyte. rsc.orgrroij.com However, HPLC methods coupled with conventional UV detection can exhibit lower sensitivity due to the incomplete absorptivity of this compound. rroij.com
To overcome this limitation, indirect determination methods have been developed. One such method is based on the catalytic effect of this compound on the oxidation of benzidine (B372746) by sodium perborate, which produces a product that can be quantified by reversed-phase HPLC with UV detection. capes.gov.br This approach offers a linear relationship between the peak area of the product and the this compound concentration in the range of 0.02–0.5 mg L−1, with a limit of detection of 2.0 μg L−1. capes.gov.br
Another innovative HPLC-based approach involves molecularly-imprinted solid-phase extraction (MISPE) to selectively enrich this compound from complex samples like vegetables before HPLC analysis. rsc.org This method has demonstrated good recoveries and a low limit of detection. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for this compound analysis. However, the thermal instability of this compound in the heated injector of a gas chromatograph presents a significant challenge, as it can lead to decomposition and inaccurate quantification. rsc.orgacs.orgrroij.com Investigations into the gas-phase decomposition of this compound using GC-MS have identified major pyrolytic products, including 2,2,2-trichloroacetaldehyde, dimethyl phosphite, and dichlorvos (B1670471). nih.govfigshare.complos.org
Despite this challenge, methods have been developed to analyze this compound as an intact molecule. These methods often involve a simple extraction procedure followed by GC separation on a fused-silica wide-bore capillary column with flame photometric detection. nih.govoup.com Such methods have been shown to be linear over a specific concentration range and can achieve a low limit of detection in feed samples. nih.govoup.com To ensure the integrity of the analysis, mass spectrometric analyses are often performed to confirm that this compound is being quantified as the intact molecule. nih.govoup.com
An improved GC method utilizing solid-phase extraction for purification has been developed for the analysis of this compound in soil and turfgrass thatch. tandfonline.com This method uses either an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD), with GC/MS for structural confirmation. tandfonline.com
Table 1: GC-MS Method Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column Type | DB-1 fused-silica wide-bore capillary | nih.govoup.com |
| Detection | Flame Photometric Detection (FPD) | nih.govoup.com |
| Linearity Range | 5-75 ng (on-column) | nih.govoup.com |
| Average Recovery | 86% | nih.govoup.com |
| Limit of Detection (Feed) | 1 ppm | nih.govoup.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of this compound and its primary metabolite, dichlorvos. rroij.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, overcoming the limitations of both HPLC-UV and GC-MS. rroij.com LC-MS/MS is particularly suitable for analyzing polar compounds in complex biological matrices. rroij.com
Numerous LC-MS/MS methods have been developed for the simultaneous determination of this compound and dichlorvos in various samples, including animal tissues, aquatic products, and vegetables. nih.govscientific.netnih.govacs.org These methods typically involve extraction with a solvent like dichloromethane (B109758) or acetonitrile (B52724), followed by direct injection into the LC-MS/MS system. nih.govnih.govacs.org
The high sensitivity of LC-MS/MS allows for very low limits of detection (LOD) and quantification (LOQ). For instance, in animal tissues, LODs of 0.04 µg/kg for this compound and 0.07 µg/kg for dichlorvos have been reported, with LOQs of 5 µg/kg for both compounds. nih.gov In olive flounder tissue, even lower LODs of 0.5 µg/kg for this compound and 1.2 µg/kg for dichlorvos have been achieved. rroij.com
Table 2: LC-MS/MS Method Performance for this compound and Dichlorvos
| Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Animal Tissues | This compound | 0.04 | 5 | 85-106 | nih.gov |
| Animal Tissues | Dichlorvos | 0.07 | 5 | 85-106 | nih.gov |
| Olive Flounder | This compound | 0.5 | 1.7 | 88.4-108.3 | rroij.com |
| Olive Flounder | Dichlorvos | 1.2 | 4.0 | 88.2-115.2 | rroij.com |
| Kaki Fruit & Cauliflower | This compound | 6-13 | 50 | 83-101 | nih.govacs.org |
| Aquatic Products | This compound | - | 2.5 | 81.6-90.4 | scientific.net |
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative for the determination of this compound. jetir.org One such method is based on a modification of the Fujiwara reaction, which allows for the determination of this compound at parts-per-million (ppm) levels. jetir.org
Another colorimetric sensing platform has been designed based on the inhibition of a thiocholine-induced redox reaction. rsc.org In this system, a composite material catalyzes the oxidation of a chromogenic substrate, producing a colored product. The presence of acetylcholinesterase and its substrate leads to the reduction of this colored product. This compound inhibits the enzyme, restoring the color, and allowing for its quantification. rsc.org This method demonstrates a wide linear range for this compound detection. rsc.orgrsc.org
TLC-Enzyme Inhibition Techniques
Thin-Layer Chromatography (TLC) combined with enzyme inhibition offers a specific method for the detection of organophosphorus pesticides like this compound. inchem.orgwho.int While this compound itself is not a potent cholinesterase inhibitor, its sensitivity can be enhanced by converting it to the more toxic dichlorvos on the TLC plate, often by treatment with ammonia. inchem.orgwho.int This technique is particularly useful for qualitative and semi-quantitative analysis and often requires less rigorous sample cleanup due to its specificity. iupac.org
Nuclear Magnetic Resonance (NMR) Metabonomics for Toxicity Assessment
Nuclear Magnetic Resonance (NMR) metabonomics is a powerful tool for assessing the toxic effects of this compound by analyzing changes in the metabolic profile of an organism. nih.govresearchgate.net 1H NMR-based metabolomics studies have been used to investigate the acute toxicity of this compound and its breakdown product, dichlorvos, in organisms like goldfish. nih.govresearchgate.netresearchgate.net
Considerations for Simultaneous Quantification of this compound and Dichlorvos
The simultaneous quantification of this compound and its degradation product, dichlorvos, presents a significant analytical challenge primarily because this compound is thermally unstable and readily decomposes into dichlorvos, especially at high temperatures. researchgate.netnih.gov This inherent instability makes methods involving high-temperature injection systems, such as gas chromatography (GC), problematic, as they can lead to the thermal degradation of this compound and consequently, an inaccurate quantification of both compounds. rroij.com
To circumvent these issues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the simultaneous and effective separation and determination of this compound and dichlorvos residues in various matrices, including animal tissues, fruits, and vegetables. researchgate.netnih.govsigmaaldrich.com This technique avoids the high temperatures that cause degradation, allowing for a more accurate measurement of the individual concentrations of the parent compound and its metabolite. rroij.com
Several key factors are considered in the development of robust LC-MS/MS methods:
Extraction: The choice of extraction solvent is critical. Dichloromethane and acetonitrile have been successfully used to extract both this compound and dichlorvos from animal tissues and plant matter. researchgate.netnih.govnih.gov In some methods for fruits and vegetables, ethyl acetate (B1210297) combined with phosphoric acid is used; the acid helps prevent another pesticide, naled, from converting to dichlorvos during the extraction process. sigmaaldrich.comnih.gov
Chromatographic Separation: Effective separation is typically achieved using reverse-phase columns, such as C18 or ODS columns. rroij.comsigmaaldrich.com Gradient elution with a mobile phase consisting of water and acetonitrile, often containing additives like formic acid or acetic acid-ammonium acetate, allows for the distinct separation of this compound and dichlorvos peaks. rroij.comsigmaaldrich.com For instance, one study reported retention times of approximately 4.6 minutes for this compound and 6.1 minutes for dichlorvos. rroij.com
Detection: Detection is commonly performed using an electrospray ionization (ESI) source in the positive ion mode. rroij.comnih.gov Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific ion transitions for each compound. rroij.com For example, a common transition monitored for this compound is m/z 259→109, and for dichlorvos, it is m/z 221→108.9. rroij.com
Interference: Analysts must be aware of potential interferences. A study on kaki fruit and cauliflower revealed the presence of an isobaric compound that shared the same MS/MS transitions as this compound, necessitating highly efficient chromatographic separation to prevent inaccurate results. nih.govacs.org
The successful development of these methods allows for the reliable monitoring of both this compound and dichlorvos residues, which is crucial for assessing food safety and conducting pharmacokinetic studies. nih.govrroij.com
Method Validation and Quality Control in Residue Analysis
Rigorous method validation and ongoing quality control are imperative to ensure that the data from this compound residue analysis are accurate, reliable, and reproducible. nih.govekb.eg These processes are guided by international standards, such as the European SANCO guidelines, and involve the evaluation of several key performance parameters. nih.govacs.orgmdpi.com
Method Validation Parameters:
The validation of an analytical method for this compound and dichlorvos confirms its fitness for a specific purpose. nih.gov Key parameters assessed include:
Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. Calibration curves are generated using a series of standards, and a good correlation coefficient (r²), typically ≥0.99, is required. rroij.com For example, one LC-MS/MS method demonstrated linearity for this compound and dichlorvos in the concentration range of 0.1 to 100 µg/L with r² values of 0.999 for both compounds. rroij.com
Selectivity and Specificity: The method must be able to distinguish the target analytes from other components in the sample matrix. ekb.eg This is often verified by analyzing blank samples to ensure no interfering peaks are present at the retention times of this compound and dichlorvos. rroij.com The use of two MRM transitions for each compound enhances specificity, providing one transition for quantification and another for confirmation. eurl-pesticides.eu
Accuracy (Recovery): Accuracy is assessed through recovery studies, where blank samples are spiked with known concentrations of the analytes and then analyzed. The percentage of the added analyte that is detected is calculated. Acceptable recovery rates are generally within the 70-120% range. mdpi.com Studies have shown average recoveries for this compound and dichlorvos between 83% and 114% across different matrices and spike levels. rroij.comnih.govacs.org
Precision (Repeatability and Reproducibility): Precision measures the degree of agreement among a series of measurements. It is expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) assesses precision over a short time, while reproducibility (inter-day precision) assesses it over a longer period. RSD values should typically be below 20%. mdpi.com For this compound and dichlorvos analysis, RSDs below 13.8% have been reported. researchgate.netnih.govrroij.com
Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. rroij.com These are often determined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ being common benchmarks. rroij.com
The following table summarizes the validation parameters from a study on the simultaneous determination of this compound and dichlorvos in olive flounder. rroij.com
| Parameter | This compound | Dichlorvos |
| Linearity Range (µg/L) | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| LOD (µg/kg) | 0.5 | 1.2 |
| LOQ (µg/kg) | 1.7 | 4.0 |
| Average Recovery (%) | 88.2 - 114 | 88.2 - 114 |
| RSD (%) | < 13.8 | < 13.8 |
This table is interactive. You can sort and filter the data.
Another study focusing on animal tissues reported the following validation data. nih.gov
| Parameter | This compound | Dichlorvos |
| LOD (µg/kg) | 0.04 | 0.07 |
| LOQ (µg/kg) | 5 | 5 |
| Spike Levels (µg/kg) | 10, 20, 40 | 10, 20, 40 |
| Average Recovery (%) | 85 - 106 | 85 - 106 |
| RSD (%) | < 10.6 | < 10.6 |
This table is interactive. You can sort and filter the data.
Quality Control:
Quality control (QC) measures are essential for the routine monitoring of analytical performance. This includes:
Analysis of QC Samples: QC samples, prepared at different concentration levels (e.g., low, medium, and high), are analyzed with each batch of test samples to verify the accuracy and precision of the results. rroij.com
Matrix-Matched Calibration: To compensate for matrix effects, which can suppress or enhance the analytical signal, calibration standards are often prepared in a blank matrix extract that is identical to the sample being analyzed. rroij.comnih.govacs.org
Stability Studies: The stability of this compound and dichlorvos in samples and extracts under different storage conditions (e.g., short-term at 4°C, long-term frozen) is evaluated to ensure that degradation does not occur before analysis. rroij.com
Proficiency Testing: Participation in proficiency testing schemes is a form of external quality assessment that allows a laboratory to compare its results with those of other laboratories, providing an independent verification of its analytical competence. mdpi.com
By strictly adhering to these validation and quality control procedures, analytical laboratories can produce high-quality, defensible data for this compound residue analysis. nih.govacs.org
Biotransformation and Pharmacokinetics of Trichlorfon in Biological Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) in Mammals
The study of how a chemical substance enters a living organism and what happens to it inside the body is crucial for understanding its potential effects. For Trichlorfon (B7771407), this process, known as ADME, is characterized by rapid absorption, wide distribution, swift metabolism, and efficient excretion.
Rapid Absorption and Distribution to Tissues
This compound is readily absorbed into the mammalian body through all common routes of exposure, including oral, dermal, and inhalation. inchem.orginchem.org Following administration, it is quickly distributed to various tissues. inchem.orginchem.org Peak concentrations in the blood are typically observed within one to two hours after exposure. inchem.org Studies in rats have shown that three hours after an intravenous injection, traces of radioactivity from labeled this compound can be found in the liver, lungs, kidney, heart, spleen, and blood. nih.gov In cattle, radioactive components have been detected in the blood as early as 30 minutes after oral application. inchem.org The highest concentrations of this compound are generally found in the liver and kidneys. pic.int
Biological Half-Life
The biological half-life of a compound refers to the time it takes for its concentration in the body to be reduced by half. This compound is characterized by a short biological half-life in mammals. In mammalian blood, the estimated half-life is approximately 30 minutes. inchem.orginchem.org In mice, the biological half-life after oral administration was estimated to be about 80 minutes. inchem.orgnih.gov For humans, following oral treatment, the half-life of this compound in the blood is about 2 hours. nih.gov This rapid clearance from the bloodstream indicates that the compound does not persist in the circulatory system for extended periods. inchem.org
Excretion Pathways (Urine, Feces, Expired Air)
This compound and its metabolites are rapidly eliminated from the body, primarily through the urine. inchem.orginchem.org Studies using radiolabeled this compound have provided detailed insights into its excretion. In mice that were orally administered the compound, about 70-80% of the dose was excreted within the first 12 hours. orst.edu Similarly, in cows, approximately 66% of an oral dose was eliminated in the urine within 12 hours. inchem.org
Besides urine, feces and expired air are also routes of excretion. fao.org In rats, following a single oral dose, approximately 50% is excreted in the urine, 20% in the feces, and another 20% as carbon dioxide in expired air. inchem.orgpic.int When methyl-¹⁴C-trichlorfon was administered to rats, 24% of the radioactive carbon was eliminated as carbon dioxide within 10 hours. inchem.org The majority of the excreted compounds are water-soluble degradation products, with only a small fraction being extractable by chloroform. inchem.org
| Species | Route of Administration | Dose | Excretion Pathway | Percentage of Dose Excreted | Time Frame | Reference |
| Mice | Oral | Not Specified | Urine and Feces | 70-80% | 12 hours | orst.edu |
| Cows | Oral | 25 mg/kg | Urine | ~66% | 12 hours | inchem.org |
| Rats | Oral | 10 mg/kg | Urine | 43-54% | Not Specified | fao.org |
| Rats | Oral | 10 mg/kg | Feces | ~20% | Not Specified | fao.org |
| Rats | Oral | 10 mg/kg | Expired Air (¹⁴CO₂) | 20-26% | Not Specified | fao.org |
| Rats | Intraperitoneal | Not Specified | Expired Air (¹⁴CO₂) | 24% | 10 hours | inchem.org |
Metabolic Pathways and Identified Metabolites
Once absorbed, this compound undergoes significant biotransformation. The metabolic processes are crucial in determining the compound's biological activity and its subsequent elimination from the body.
Primary Pathway: Conversion to Dichlorvos (B1670471) and its Metabolites (e.g., Dichloroacetaldehyde, Dichloroacetic Acid, Dichloroethanol)
The primary and most significant metabolic pathway for this compound is its conversion to Dichlorvos (2,2-dichlorovinyl dimethyl phosphate). inchem.orginchem.org This transformation occurs through a process called dehydrochlorination and happens in water, biological fluids, and tissues, particularly at a pH higher than 5.5. inchem.orgwho.int Dichlorvos is itself a potent insecticide and is considered the physiologically active form of this compound. inchem.orginchem.org
Following its formation, Dichlorvos is rapidly metabolized further. fao.org The main degradation routes for this compound and Dichlorvos include demethylation, cleavage of the phosphorus-carbon (P-C) bond, and ester hydrolysis. inchem.orgwho.int This breakdown leads to the formation of several metabolites. Key metabolites that have been identified include:
Dichloroacetaldehyde inchem.orgregulations.gov
Dichloroacetic acid fao.orgregulations.gov
Dichloroethanol inchem.orgregulations.gov
Dichloroethanol is often found in the urine as a glucuronide conjugate. inchem.org Other metabolites identified in vivo include demethyl this compound, demethyl dichlorvos, dimethyl hydrogen phosphate (B84403), methyl hydrogen phosphate, and phosphoric acid. inchem.orgwho.int The conversion of this compound to Dichlorvos and its subsequent breakdown into these smaller, more water-soluble molecules facilitates their excretion from the body. fao.org
| Precursor | Metabolic Process | Key Metabolites | Reference |
| This compound | Dehydrochlorination | Dichlorvos | inchem.orginchem.org |
| Dichlorvos | Ester Hydrolysis, etc. | Dichloroacetaldehyde | inchem.orgregulations.gov |
| Dichlorvos | Ester Hydrolysis, etc. | Dichloroacetic Acid | fao.orgregulations.gov |
| Dichlorvos | Ester Hydrolysis, etc. | Dichloroethanol | inchem.orgregulations.gov |
| This compound/Dichlorvos | Demethylation, P-C Bond Cleavage | Demethyl this compound, Demethyl dichlorvos, Dimethyl hydrogen phosphate, Methyl hydrogen phosphate, Phosphoric acid | inchem.orgwho.int |
Demethylation Pathways
A significant pathway in the biotransformation of this compound involves demethylation, the removal of a methyl group from the molecule. inchem.orgwho.int This process contributes to the degradation of the parent compound into various metabolites. The primary metabolites resulting from demethylation are desmethyl-trichlorfon and desmethyl-dichlorvos. inchem.orgpic.intpic.int This metabolic route occurs alongside other key transformations, including the cleavage of the phosphorus-carbon (P-C) bond and ester hydrolysis, often proceeding through the formation of dichlorvos. inchem.orgwho.int
In mammals, the metabolism of this compound prominently features O-demethylation. pic.intpic.int This leads to the formation of several breakdown products, including dimethyl hydrogen phosphate and methyl dihydrogen phosphate, which are ultimately excreted, primarily in the urine. inchem.orgpic.intpic.int Studies in rats have confirmed that demethylation is a key part of the extensive and rapid metabolism of this compound. fao.org The cleavage of one of the methoxyl groups can also occur through acid hydrolysis. inchem.org
Demethyl this compound inchem.orgwho.int
Demethyl dichlorvos inchem.orgwho.int
Dimethyl hydrogen phosphate inchem.orgwho.int
Methyl hydrogen phosphate inchem.orgwho.int
Phosphoric acid inchem.orgwho.int
Formation of Glucuronides
Glucuronidation is another crucial pathway in the metabolism of this compound, facilitating the excretion of its metabolites. fao.org This process involves the conjugation of metabolites with glucuronic acid, forming more water-soluble compounds that can be readily eliminated from the body. epa.gov
A key metabolite that undergoes this process is trichloroethanol. inchem.orgwho.int Following the cleavage of the P-C bond in this compound, trichloroethanol is formed and subsequently conjugated with glucuronic acid. inchem.org This trichloroethanol glucuronide is a major metabolite found in urine. inchem.orgwho.int In one study involving a dog, this conjugate accounted for an amount equivalent to 67% of the administered this compound dose. inchem.org
Another instance of glucuronide formation was observed in rabbits administered this compound, where a glucuronide containing phosphorus and chlorine atoms in a 1:2 ratio was identified in the urine. inchem.org Research in rats has also identified the formation of a glucuronide at the hydroxyl (OH) group of this compound as a metabolic pathway. fao.orgrdd.edu.iq Furthermore, studies have indicated that dichloroethanol, a metabolite of dichlorvos (which is formed from this compound), can also be excreted as a glucuronide conjugate, referred to as M14. fao.org This metabolite, however, is considered a minor component. fao.org The formation of a nontoxic glucuronide conjugate has also been noted in rats as a means of detoxification and excretion. epa.gov
Diastereoisomer Formation and Stereoselective Metabolism
This compound is a chiral compound, existing as a racemic mixture of two enantiomers, R-(-)-trichlorfon and S-(+)-trichlorfon, due to an asymmetric carbon center. fao.orgresearchgate.net The metabolism of this compound can be stereoselective, meaning that the different enantiomers are processed by the body at different rates. fao.orgresearchgate.net
During its biotransformation, this compound can form diastereoisomers, which are stereoisomers that are not mirror images of each other. fao.orgrdd.edu.iq Two such diastereomeric metabolites are designated as M1 and M2. fao.orgrdd.edu.iq The conversion of this compound to these diastereoisomers, and their subsequent degradation to another metabolite, M3, represents a major metabolic pathway. fao.orgrdd.edu.iq
Evidence of stereoselective metabolism has been observed in studies with rats and rabbits. fao.org In these animals, it was found that more of the M1 isomer was present in plasma and urine compared to the M2 isomer, which suggests a stereoselective glucuronidation process. fao.orgrdd.edu.iq This indicates that one diastereoisomer is conjugated and excreted more readily than the other. fao.org
Further research has highlighted the enantiospecific behavior of this compound's enantiomers during degradation. In studies on fish, the degradation of R-(-)-trichlorfon and S-(+)-trichlorfon was found to be enantiospecific, with the R-(-)-enantiomer being degraded preferentially at certain temperatures. researchgate.net Microbial activity is believed to play a significant role in this enantioselective degradation in aqueous environments. researchgate.netresearchgate.net
Pharmacokinetic Studies in Aquatic Organisms
Uptake and Dissipation in Fish
This compound is readily absorbed by fish and other aquatic organisms through various routes, including oral, dermal, and inhalation. ccme.ca Once absorbed, it is rapidly distributed throughout the tissues. ccme.ca
Studies on the South American ray-finned fish, Piaractus mesopotamicus (Pacu), have shown that after application in fish ponds, the concentration of this compound in the water follows a first-order kinetic dissipation model. nih.gov This means the rate of dissipation is proportional to the concentration of the chemical. nih.gov
In a study involving Carassius auratus gibelio (silver crucian carp) administered a single oral dose, this compound was rapidly taken up into the plasma and liver tissue. frontiersin.orgnih.gov The concentration of the compound in these tissues was both time- and dose-dependent. frontiersin.orgnih.gov Following the initial rapid uptake, this compound was also quickly eliminated, reaching low levels within 24 hours. frontiersin.orgnih.gov
The table below summarizes the peak concentrations (Cmax) of this compound in the plasma and liver of Carassius auratus gibelio at different oral doses.
The half-life of this compound in fish has been reported to be 12 days, with a 95% dissipation time of 50 days. researchgate.net In blue mussels (Mytilus edulis), the half-life was estimated to be 17 days in the hepatopancreas and 4 days in the adductor muscle. researchgate.net For native oysters (Ostrea edulis), the half-lives were 13 days in the hepatopancreas and 8 days in the adductor muscle. researchgate.net
Bioconcentration Potential
Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. ccme.caccme.ca The potential for bioconcentration is often expressed as a bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the water at equilibrium. ccme.caccme.ca
This compound is considered to have a low potential for bioconcentration in aquatic organisms. ccme.caccme.ca This is supported by its rapid rate of transformation in biological systems and its low octanol-water partition coefficient (log Kow), which ranges from 0.40 to 1.70. ccme.caccme.ca These properties indicate that this compound has a low persistence in water and is unlikely to partition significantly into the lipids of aquatic organisms. ccme.caccme.ca
An estimated BCF of 3 has been reported for aquatic organisms exposed to this compound. ccme.caccme.ca Specific studies have found very low BCF values. For instance, a study on the South American ray-finned fish, Piaractus mesopotamicus, determined a BCF of 0.41 L/kg. ccme.caccme.ca Other data also indicates a low potential for this compound to accumulate in fish. orst.edu The calculated bioconcentration factor from other studies further supports a low accumulation potential. amazonaws.com
The table below presents some reported bioconcentration factors for this compound.
Remediation Strategies and Technologies for Trichlorfon Contamination
Bioremediation Approaches
Bioremediation harnesses the metabolic capabilities of microorganisms and plants to break down or remove contaminants from the environment. nih.govmdpi.com It is considered an environmentally friendly and cost-effective alternative to traditional remediation methods. nih.govmdpi.com
Microbial Degradation (e.g., Fungi like Aspergillus sydowii)
Fungi, particularly species like Aspergillus sydowii, have demonstrated significant potential in degrading trichlorfon (B7771407). acs.orgresearchgate.net A strain of Aspergillus sydowii, designated as PA F-2, isolated from pesticide-polluted soils, has been shown to utilize this compound as a source of carbon and phosphorus. acs.org Under optimal conditions, this fungal strain can metabolize 75.31% of a 100 mg/L this compound solution within 7 days. acs.org The degradation process involves the initial hydrolysis of this compound to dichlorvos (B1670471), followed by the cleavage of the P–C bond to produce dimethyl hydrogen phosphate (B84403) and chloral (B1216628) hydrate. acs.org These intermediates are then further broken down. acs.org The addition of supplementary carbon sources, such as sucrose (B13894) and yeast extract, can enhance the degradation rate and the growth of the fungal biomass. acs.org
Another bacterium, Bacillus tequilensis strain PA F-3, also isolated from pesticide-contaminated soils, can use this compound as its sole carbon source, achieving up to 71.1% degradation of an initial 200 mg/L concentration within five days. researchgate.net
Table 1: Microbial Degradation of this compound
| Microorganism | Initial this compound Concentration (mg/L) | Degradation Efficiency (%) | Time (days) | Key Findings |
|---|---|---|---|---|
| Aspergillus sydowii PA F-2 | 100 | 75.31 | 7 | Utilizes this compound as carbon and phosphorus source. acs.org |
Algal Biodegradation (e.g., Chlamydomonas reinhardtii)
The freshwater green alga Chlamydomonas reinhardtii has shown high tolerance to and efficient degradation of this compound. acs.orgnih.gov Studies have demonstrated that this microalga can achieve a 100% biodegradation rate of this compound at concentrations up to 100 mg/L. acs.org Even at a higher concentration of 200 mg/L, C. reinhardtii was able to remove 96.2% of the this compound. acs.org The alga's ability to resist and acclimate to the presence of this compound is linked to the activation of its antioxidant enzyme systems. acs.org The photosynthetic nature of microalgae offers an advantage over bacteria and fungi in this compound remediation due to pH variations during cultivation. acs.org The degradation of this compound by C. reinhardtii leads to the formation of several metabolites. acs.org
Table 2: Algal Biodegradation of this compound by Chlamydomonas reinhardtii
| Initial this compound Concentration (mg/L) | Removal Efficiency (%) | Cultivation Time (days) | Key Findings |
|---|---|---|---|
| 100 | 100 | 10 | Complete removal of this compound. acs.org |
Phytoremediation with Plant-Microbe Associations
Phytoremediation utilizes plants to remove, degrade, or stabilize contaminants. numberanalytics.com The efficiency of this process can be significantly enhanced by the synergistic relationship between plants and microorganisms in the rhizosphere (the soil region influenced by plant roots). researchgate.netalluvialsoillab.com Plant root exudates can support a diverse microbial population that contributes to the breakdown of organic pollutants like this compound. researchgate.net
For instance, the association of Indian mustard (Brassica juncea) with the this compound-degrading fungus Aspergillus sydowii has been shown to be effective in remediating soil co-contaminated with this compound and cadmium. researchgate.netnih.gov In this symbiotic relationship, the fungus helps to break down the pesticide, while the plant can accumulate the heavy metal. researchgate.net This combined approach not only accelerates the degradation of this compound but also enhances the activities of essential soil enzymes. researchgate.net The inoculation of A. sydowii in soil planted with B. juncea resulted in a significantly shorter half-life of this compound compared to natural remediation. researchgate.net
Integrated Remediation Strategies for Co-Contaminated Environments
Soils and water bodies are often contaminated with a mixture of pollutants, which complicates remediation efforts. mdpi.comresearchgate.net Integrated strategies that combine different remediation techniques are often necessary to effectively address co-contamination. mdpi.com
A prime example is the concurrent bioremediation of soil contaminated with both this compound and the heavy metal cadmium. researchgate.netplymouth.ac.uk A study demonstrated that the combined use of Indian mustard (Brassica juncea) and the fungus Aspergillus sydowii can effectively remove both contaminants. mdpi.comresearchgate.net The fungus, A. sydowii, is capable of simultaneously degrading this compound and adsorbing cadmium. researchgate.net The presence of the plant enhances the degradation of the pesticide and facilitates the removal of the heavy metal from the soil. researchgate.net This integrated approach, termed "BJ-AS" (Brassica juncea - Aspergillus sydowii), showed the highest TCF degradation rate and phytoextraction ratio for cadmium compared to using either the plant or the fungus alone. researchgate.net
Table 3: Integrated Remediation of this compound and Cadmium Co-Contamination
| Remediation Method | This compound Half-life (days) in CdL soil (10 mg/kg) | This compound Half-life (days) in CdH soil (50 mg/kg) | Cadmium Phytoextraction Ratio (%) in CdL soil | Cadmium Phytoextraction Ratio (%) in CdH soil |
|---|---|---|---|---|
| Natural Remediation (NR) | - | - | - | - |
| Aspergillus sydowii (AS) | Shorter than NR | Shorter than NR | - | - |
| Brassica juncea (BJ) | Shorter than NR | Shorter than NR | - | - |
Environmental Monitoring and Risk Management in Contaminated Sites
Effective management of this compound-contaminated sites requires robust environmental monitoring and risk assessment. epa.govcpcb.nic.in This involves the regular sampling and analysis of soil, water, and potentially agricultural products to determine the concentration of this compound and its degradation products, such as dichlorvos. inchem.orgnih.gov Various analytical methods are available for detecting this compound in water, including high-performance liquid chromatography (HPLC) and gas chromatography with mass spectrometry (GC-MS). nhmrc.gov.au
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established risk management frameworks for pesticides like this compound. epa.govepa.gov These frameworks include tolerance reassessments and may require mitigation measures to reduce exposure and risk to acceptable levels. epa.govepa.gov For example, the EPA has prohibited broadcast treatments of this compound on golf course fairways and restricted the number of applications to turf per year to mitigate risks. epa.gov
In cases of spills or contamination, protocols for containment and cleanup are crucial. inchem.orgnj.gov This may involve absorbing the spilled material, covering the area with a neutralizing agent like sodium carbonate, and disposing of the waste in accordance with hazardous waste regulations. inchem.org Preventing contamination of waterways is a primary concern. inchem.org
Advanced Research and Future Directions in Trichlorfon Toxicology
Development of Novel Biomarkers for Trichlorfon (B7771407) Exposure and Effect
The identification of sensitive and specific biomarkers is crucial for assessing the impact of this compound on non-target organisms and for monitoring environmental contamination. Recent research has focused on cytogenomic and molecular markers that can provide early warnings of exposure and toxic effects.
Cytogenomic Biomarkers
Cytogenomic biomarkers are indicators of genetic damage and chromosomal instability resulting from exposure to genotoxic agents like this compound. Studies have revealed that this compound can induce a range of nuclear abnormalities in exposed organisms.
In tadpoles of Rana chensinensis, exposure to this compound led to an increased frequency of micronucleus (MN) formation in their circulating red blood cells. ccspublishing.org.cn Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An enhanced rate of MN formation was observed in tadpoles exposed for four weeks to concentrations as low as 0.01 mg/L. ccspublishing.org.cn Furthermore, at higher concentrations (1.0 mg/L) and longer exposure durations (4 weeks), other nuclear abnormalities such as lobed and notched nuclei were also observed. ccspublishing.org.cn These findings highlight the genotoxic potential of this compound and the utility of these cytogenomic alterations as biomarkers of exposure.
Table 1: Cytogenomic Biomarkers of this compound Exposure in Rana chensinensis Tadpoles
| Biomarker | Effect Observed | Exposure Conditions |
| Micronucleus (MN) Formation | Increased frequency | 0.1 and 1.0 mg/L for 2 weeks; All concentrations (0.01-1.0 mg/L) for 4 weeks |
| Other Nuclear Abnormalities (lobed and notched nuclei) | Induced | 1.0 mg/L for 4 weeks |
Gene Expression Profiling for Stress Response
Gene expression profiling offers a powerful tool to understand the molecular mechanisms of toxicity and to identify sensitive biomarkers of this compound-induced stress. Changes in the expression of specific genes can indicate the activation of detoxification pathways, oxidative stress, and other cellular stress responses.
Research on the fish species Colossoma macropomum (tambaqui) has shown that exposure to this compound can alter the gene expression of enzymes involved in detoxification and oxidative stress. For instance, the expression of the Glutathione (B108866) S-transferase (GST) gene was reduced in the liver of tambaqui exposed to this compound. researchgate.net GSTs are a family of enzymes that play a critical role in the detoxification of xenobiotics.
In spotted sea bass, exposure to this compound resulted in significant changes in the mRNA expression of 20 different cytochrome P450 (CYP) genes in the liver. nih.gov CYPs are a large family of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including pesticides. The altered expression of these genes suggests their potential as biomarkers for this compound pollution. nih.gov
Chronic exposure of Rana chensinensis to this compound was also found to induce differential expression of 874 genes in the brain. nih.gov Functional analysis indicated that this compound may act on various receptors and alter neuronal ion channels, leading to disruptions in multiple neurotransmitter pathways beyond the well-known inhibition of acetylcholinesterase. nih.gov
Investigation of Long-Term, Low-Dose Exposure Effects
While the acute toxicity of this compound is well-documented, there is growing concern about the potential adverse effects of long-term, low-dose exposure, which may be more environmentally relevant. Studies are beginning to shed light on the subtle but significant impacts of chronic exposure to low concentrations of this pesticide.
In a study on Rana chensinensis tadpoles, long-term exposure to low doses of this compound (0.01, 0.1, and 1.0 mg/L) for two and four weeks resulted in decreased survival, reduced growth, and developmental disruptions. ccspublishing.org.cn The exposed tadpoles also exhibited morphological abnormalities, including axial flexures and skeletal malformations. ccspublishing.org.cn
Research in female mice exposed to this compound in their drinking water for 30 consecutive days revealed that a dose of 50 mg/kg body weight per day led to a significant reduction in the body weight of their fetuses. inchem.org However, at lower doses of 2 and 10 mg/kg/day, no significant effects on fetal body weight or the maternal estrous cycle were observed. inchem.org These findings suggest that there may be a threshold for the developmental toxicity of this compound with long-term exposure.
Chronic exposure to this compound has also been shown to impact the intestinal health of common carp (B13450389) (Cyprinus carpio). Exposure to concentrations ranging from 0.1 to 1.0 mg/L resulted in damage to the intestinal barrier, induced oxidative stress, triggered an inflammatory response, and altered the composition of the gut microbiota. norecopa.no
Mechanistic Research on Specific Organ and Cellular Toxicity (e.g., neurogenesis, immunomodulation)
Future research is aimed at elucidating the specific molecular and cellular mechanisms by which this compound exerts its toxic effects on various organs and systems. This includes investigating its impact on neurogenesis and the immune system.
The primary mechanism of this compound's neurotoxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. qsardb.orgnih.gov However, emerging evidence suggests that this compound's neurotoxic effects may be more complex. Studies on zebrafish larvae have shown that this compound exposure can lead to reduced locomotor activity, indicating neurodevelopmental toxicity. cjsc.ac.cn Molecular docking studies have confirmed the potential for this compound to bind to and inhibit AChE. cjsc.ac.cn Furthermore, research on Rana chensinensis indicates that chronic this compound exposure can alter the expression of genes associated with neural activity, suggesting that it may also act on other receptors and neuronal ion channels. nih.gov
Development of Antidotes and Protective Agents
The standard treatment for poisoning by organophosphorus pesticides like this compound involves the administration of atropine (B194438) and an oxime, such as pralidoxime. mst.dknih.gov Atropine is an antimuscarinic agent that counteracts the effects of excessive acetylcholine (B1216132) accumulation at muscarinic receptors. nih.govazolifesciences.com Pralidoxime works by reactivating the phosphorylated acetylcholinesterase, but it must be administered within 48 hours of poisoning to be effective. nih.gov
In cases of severe poisoning, diazepam may also be used to relieve anxiety and control convulsions, as it appears to counteract some of the central nervous system symptoms that are not affected by atropine. mst.dk
While these antidotes are established, research continues to explore more effective and targeted therapies. A study on antidotal measures against this compound poisoning in dogs investigated the use of atropine in combination with other agents like hexamethonium (B1218175) compounds and tubocurarine. nih.gov The development of new oximes that can more effectively reactivate both peripheral and central acetylcholinesterase is an active area of research. nih.gov Additionally, prophylactic agents that could offer protection against organophosphate poisoning are being investigated in animal models. nih.gov
Computational Toxicology and Predictive Modeling for this compound
Computational toxicology and predictive modeling are emerging as valuable tools for assessing the potential risks of chemicals like this compound while reducing the need for extensive animal testing. rsc.orgtaylorandfrancis.com These in silico methods use computer models to predict the toxicity of substances based on their chemical structure and properties.
Quantitative Structure-Activity Relationship (QSAR) models are a key component of computational toxicology. These models establish mathematical relationships between the chemical structure of a compound and its biological activity. mst.dk A study focused on the combined toxicity of binary pesticide mixtures developed QSAR models for mixtures that included this compound. ccspublishing.org.cn These models demonstrated good predictive ability for the toxicity of these mixtures to the green algae Scenedsmus obliquus. ccspublishing.org.cncjsc.ac.cn The developed QSAR models were found to be more accurate in predicting the toxicity of binary pesticide mixtures with synergistic effects compared to traditional concentration addition models. cjsc.ac.cn
The U.S. Environmental Protection Agency's ToxCast program is a large-scale effort that uses high-throughput screening assays and computational models to prioritize chemicals for further testing and to build predictive models of toxicity. rsc.org Such programs can help to efficiently screen large numbers of chemicals, including pesticides like this compound, for potential adverse effects. These predictive models can be used to estimate a chemical's toxicity even before it is synthesized, thus aiding in the design of safer chemicals. nih.gov
Comparative Toxicology Across Diverse Taxa
The toxicity of the organophosphate insecticide this compound exhibits significant variation across different taxonomic groups. This selective toxicity is a crucial aspect of its environmental risk assessment and is influenced by a combination of factors including metabolic pathways, target site sensitivity, and physiological differences among organisms.
Invertebrates:
Aquatic invertebrates display a high degree of sensitivity to this compound. For instance, crustaceans such as Daphnia and stoneflies are particularly vulnerable. The 48-hour LC50 (the concentration lethal to 50% of the test population) for Daphnia is reported to be as low as 0.18 mg/L, while for stoneflies it is even lower at 0.01 mg/L. orst.edu Crayfish are comparatively less sensitive, with a 96-hour LC50 of 7.8 mg/L. orst.edu This high toxicity in many aquatic invertebrates highlights the potential for disruption of aquatic food webs.
Fish:
This compound is also very highly toxic to many fish species, though sensitivity varies. orst.edu For example, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is 1.4 mg/L, while for bluegill (Lepomis macrochirus) it is 0.26 mg/L, indicating that bluegill are more susceptible. orst.edu Other species like brook trout and channel catfish have LC50 values of 2.5 mg/L and 0.88 mg/L, respectively. orst.edu The toxicity in fish can be influenced by environmental factors such as temperature and pH. orst.edu Generally, toxicity increases with higher temperature and pH. orst.edu The primary mechanism of toxicity in fish, as in other vertebrates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme for nerve function. mdpi.com
Birds:
Birds are generally more acutely sensitive to organophosphate pesticides like this compound than mammals. jst.go.jpnih.gov This is often attributed to lower activity of the enzymes responsible for detoxifying these compounds. jst.go.jp The acute oral LD50 (the dose lethal to 50% of the test population) for this compound varies among avian species. For mallard ducks, the LD50 is 36.8 mg/kg, while for the more sensitive bobwhite quail, it is 22.4 mg/kg. orst.edu Other reported values include 59.3 mg/kg for California quail and 23 mg/kg for rock doves. orst.edu
Mammals:
In comparison to the previously mentioned taxa, mammals are moderately sensitive to the acute toxic effects of this compound. The oral LD50 in rats is in the range of 450 to 650 mg/kg, and in mice, it is 300 to 860 mg/kg. orst.edu Other mammals show varying degrees of sensitivity, with reported oral LD50 values of 94 mg/kg in cats, 400 mg/kg in dogs, and 160 mg/kg in rabbits. orst.edu The absorption and excretion of this compound in mammals are rapid. orst.edu
The following interactive tables provide a comparative overview of the acute toxicity of this compound across different taxa.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Species | Taxon | LC50 Value | Exposure Time (hours) |
| Daphnia | Crustacean | 0.18 mg/L | 48 |
| Stoneflies | Insect | 0.01 mg/L | 96 |
| Crayfish | Crustacean | 7.8 mg/L | 96 |
| Rainbow Trout | Fish | 1.4 mg/L | 96 |
| Brook Trout | Fish | 2.5 mg/L | 96 |
| Channel Catfish | Fish | 0.88 mg/L | 96 |
| Bluegill | Fish | 0.26 mg/L | 96 |
Table 2: Acute Oral Toxicity of this compound to Birds and Mammals
| Species | Taxon | LD50 Value (mg/kg) |
| Mallard Duck | Bird | 36.8 |
| Bobwhite Quail | Bird | 22.4 |
| California Quail | Bird | 59.3 |
| Rock Dove | Bird | 23 |
| Rat | Mammal | 450 - 650 |
| Mouse | Mammal | 300 - 860 |
| Cat | Mammal | 94 |
| Dog | Mammal | 400 |
| Rabbit | Mammal | 160 |
Q & A
Q. What strategies reduce interlaboratory variability in this compound toxicity data?
- Methodological Answer: Implement interlaboratory proficiency testing with reference materials (e.g., NIST-certified samples). Standardize protocols for cholinesterase assays (Ellman method) and statistical reporting (e.g., 95% confidence intervals for LC₅₀) .
Guidelines for Research Design
- Literature Review: Use systematic review frameworks (e.g., PRISMA) with databases like PubMed and TOXCENTER. Prioritize studies with clear QA/QC protocols .
- Data Validation: Report uncertainty intervals for all measurements. Use tools like R or Python for outlier detection (e.g., Grubbs’ test) .
- Ethical Compliance: Adhere to OECD Good Laboratory Practice (GLP) for animal studies and obtain institutional review board (IRB) approval for fieldwork .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
